molecular formula C9H10O2 B1214744 2'-Hydroxy-4'-methylacetophenone CAS No. 6921-64-8

2'-Hydroxy-4'-methylacetophenone

Cat. No.: B1214744
CAS No.: 6921-64-8
M. Wt: 150.17 g/mol
InChI Key: LYKDOWJROLHYOT-UHFFFAOYSA-N
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Description

2'-Hydroxy-4'-methylacetophenone has been reported in Eupatorium fortunei and Angelica pubescens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-4-methylphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C9H10O2/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKDOWJROLHYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064503
Record name Ethanone, 1-(2-hydroxy-4-methylphenyl)-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6921-64-8
Record name 2′-Hydroxy-4′-methylacetophenone
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Record name 2'-Hydroxy-4'-methylacetophenone
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Record name Ethanone, 1-(2-hydroxy-4-methylphenyl)-
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Record name Ethanone, 1-(2-hydroxy-4-methylphenyl)-
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Record name 1-(2-hydroxy-4-methylphenyl)ethan-1-one
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Record name 2'-HYDROXY-4'-METHYLACETOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2'-Hydroxy-4'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4'-methylacetophenone is an aromatic organic compound that has garnered interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of its synthesis pathway. The information presented herein is intended to support research and development activities involving this compound.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented in the table below.

PropertyValueUnits
Molecular Formula C₉H₁₀O₂-
Molecular Weight 150.17 g/mol
Appearance Colorless to light yellow liquid or solid[1][2]-
Melting Point 21[1][3]°C
Boiling Point 245[1][4]°C
Density 1.08[4]g/cm³ at 25°C
Refractive Index 1.565[4]at 20°C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone-

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • If the sample of this compound is solid, finely powder a small amount using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block slowly, at a rate of 1-2 °C per minute, when the temperature is within 15-20 °C of the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Record the temperature at which the last crystal melts (the completion of melting).

  • The melting point is reported as the range between these two temperatures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

  • Distillation flask or a small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating mantle or oil bath

  • Clamps and stand

Procedure:

  • Place a small volume (a few milliliters) of this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

  • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the liquid.

  • Heat the apparatus gently using a heating mantle or an oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass (m1).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25°C).

  • Record the mass of the pycnometer filled with water (m2).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and allow it to reach the same constant temperature in the water bath.

  • Record the mass of the pycnometer filled with the sample (m3).

  • The density of the sample is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the measurement temperature.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

Procedure:

  • Place a small, measured amount of this compound (e.g., 10 mg or 10 µL) into a series of test tubes.

  • To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone).

  • Vigorously mix the contents of each test tube for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

  • Visually inspect each tube for the presence of undissolved solute.

  • Classify the solubility as soluble (no visible particles), partially soluble (some particles remain), or insoluble (most or all of the substance remains undissolved).

Synthesis Pathway Visualization

This compound can be synthesized via the Fries rearrangement of m-cresyl acetate. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid. The ortho-isomer, this compound, is one of the primary products.

Fries_Rearrangement cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products m_cresyl_acetate m-Cresyl Acetate acylium_complex Acylium Ion-Lewis Acid Complex m_cresyl_acetate->acylium_complex Reaction with Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) ortho_product This compound (ortho-product) acylium_complex->ortho_product Intramolecular Electrophilic Aromatic Substitution (ortho attack) para_product 4'-Hydroxy-2'-methylacetophenone (para-product) acylium_complex->para_product Intramolecular Electrophilic Aromatic Substitution (para attack)

Caption: Fries Rearrangement for the synthesis of this compound.

References

A Technical Guide to 4-Methyl-2-hydroxyacetophenone (CAS: 6921-64-8) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-hydroxyacetophenone, also known as 2'-Hydroxy-4'-methylacetophenone, is an aromatic organic compound belonging to the acetophenone (B1666503) class.[1] Identified by its CAS number 6921-64-8, this molecule is characterized by an acetophenone core substituted with a hydroxyl (-OH) group at the 2-position and a methyl (-CH3) group at the 4-position of the phenyl ring.[1][2] Its structure, featuring both a hydrophilic hydroxyl group and a hydrophobic acetophenone framework, imparts a unique chemical reactivity and solubility profile.[1]

This compound is recognized for its role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Furthermore, it has been isolated from natural sources, such as the roots of Angelicae koreana, and has demonstrated notable biological activities, including acaricidal and potential antioxidant properties.[1][4][5] Its ability to absorb UV light also makes it a candidate for use as a photoinitiator in polymer chemistry.[1] This guide provides an in-depth summary of its properties, synthesis, biological activities, and safety protocols for professionals in research and development.

Chemical and Physical Properties

4-Methyl-2-hydroxyacetophenone is typically a white to off-white crystalline solid under standard conditions.[1] The presence of the phenolic hydroxyl group enhances its solubility in polar organic solvents.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 6921-64-8[1]
IUPAC Name 1-(2-hydroxy-4-methylphenyl)ethanone[2]
Molecular Formula C₉H₁₀O₂[1][6]
Molecular Weight 150.17 g/mol [6]
Appearance White to off-white crystalline solid[1]
Boiling Point 245 °C (lit.)
Density 1.08 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.565 (lit.)
Flash Point 110 °C (230 °F) - closed cup
Solubility Soluble in polar solvents like DMSO.[1][4]

Spectroscopic Data

The structural identity of 4-Methyl-2-hydroxyacetophenone is confirmed by various spectroscopic techniques. Representative data are provided below.

SpectroscopyDataReference
¹H NMR (400 MHz, CDCl₃) δ (ppm) = 12.28 (s, 1H), 7.56 (d, J=8.0 Hz, 1H), 6.73 (s, 1H), 6.66 (dd, J=8.0, 1.0 Hz, 1H), 2.55 (s, 3H), 2.31 (s, 3H)[7]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) = 203.8, 162.3, 147.9, 130.5, 120.1, 118.2, 117.4, 26.2, 21.7[7]
Infrared (IR) νₘₐₓ (cm⁻¹) = 3005, 1740, 1575, 1507, 1431, 1367, 1246, 1166, 977, 795, 737[7]
HRMS (ESI) m/z calculated for C₉H₁₀NaO₂ [M+Na]⁺: 173.0573, found: 173.0576[7]

Synthesis and Experimental Protocols

The most common and industrially significant method for preparing hydroxyacetophenones is the Fries rearrangement of aryl esters.[8][9] This reaction involves the rearrangement of an aromatic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[9]

Fries Rearrangement of m-Cresyl Acetate (B1210297)

This protocol describes the synthesis of 4-Methyl-2-hydroxyacetophenone from m-cresyl acetate. The reaction yields a mixture of the para-isomer (the desired product) and the ortho-isomer.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in a suitable solvent (e.g., nitrobenzene (B124822) or carbon disulfide).

  • Addition of Reactant: Cool the mixture in an ice bath. Slowly add m-cresyl acetate (1.0 equivalent) dropwise to the stirred suspension while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (typically between 60-140 °C, depending on the solvent) and maintain for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product, a mixture of ortho and para isomers, is purified by column chromatography or recrystallization to isolate the 4-Methyl-2-hydroxyacetophenone.

G Synthesis Workflow: Fries Rearrangement cluster_0 Reactants cluster_1 Process cluster_2 Products Reactants m-Cresyl Acetate + AlCl₃ (Lewis Acid) Reaction Fries Rearrangement (Heating) Reactants->Reaction Step 1 Workup Aqueous Workup (HCl / Ice) Reaction->Workup Step 2 Purification Purification (Chromatography) Workup->Purification Step 3 FinalProduct 4-Methyl-2-hydroxyacetophenone (para-isomer) Purification->FinalProduct Desired Byproduct 2-Acetyl-3-methylphenol (ortho-isomer) Purification->Byproduct Byproduct G Application as a Synthetic Intermediate cluster_apps Derived Applications start 4-Methyl-2-hydroxyacetophenone (CAS 6921-64-8) process Chemical Modification (e.g., Tosylation, Etherification) start->process app1 Acaricidal Derivatives process->app1 app2 Polymer Photoinitiators process->app2 app3 Pharmaceutical Scaffolds process->app3

References

2'-Hydroxy-4'-methylacetophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies for 2'-Hydroxy-4'-methylacetophenone, a versatile phenolic compound with applications in various research and development sectors.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for experimental design, analytical method development, and chemical synthesis.

PropertyValueCitations
Molecular Formula C₉H₁₀O₂[1][2][3][4][5][6]
Molecular Weight 150.17 g/mol [1][2][3][5]
CAS Number 6921-64-8[1][2][3]
Appearance Pale yellow to colorless clear liquid[2][6][7]
Boiling Point 245 °C (lit.)[1][7]
Density 1.08 g/mL at 25 °C (lit.)[1][6]
Refractive Index n20/D 1.565 (lit.)[1][7]
Purity ≥96%[3]

Synthesis and Experimental Protocols

This compound can be synthesized through several established methods. The Fries rearrangement of m-tolyl acetate (B1210297) is a common and effective approach. Below is a detailed, representative experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Fries Rearrangement

Objective: To synthesize this compound by the ortho-Fries rearrangement of m-tolyl acetate.

Materials:

  • m-Tolyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Toluene (B28343)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Hydroxide (B78521) (NaOH) solution

  • Anhydrous Calcium Chloride (CaCl₂)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

  • Stirring apparatus and heating mantle

Procedure:

  • Reaction Setup: A dry 100mL three-neck flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous toluene (25 mL) and anhydrous aluminum trichloride (B1173362) (13.0 g, 0.098 mol) are added to the flask. The mixture is stirred to form a slurry.

  • Substrate Introduction: A solution of m-tolyl acetate (e.g., 5.0 g, 0.033 mol) in anhydrous toluene (10 mL) is added dropwise from the dropping funnel over 15-20 minutes while maintaining the temperature of the reaction mixture.

  • Reaction: The reaction mixture is then heated in a water bath at 90-95°C for approximately 30 minutes, or until the evolution of HCl gas ceases.[8]

  • Quenching: After cooling the reaction mixture to room temperature, the flask is placed in an ice-water bath. A mixture of concentrated hydrochloric acid (30 mL) and crushed ice (30 g) is slowly and carefully added to the flask with vigorous stirring to decompose the aluminum chloride complex.[8]

  • Work-up and Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with toluene. The combined organic layers are washed sequentially with 5% sodium hydroxide solution and then with water until neutral.

  • Drying and Concentration: The organic phase is dried over anhydrous calcium chloride, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation, collecting the fraction boiling at the appropriate temperature and pressure.

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the Fries rearrangement for the synthesis of this compound.

Fries_Rearrangement start m-Tolyl Acetate intermediate Intermediate Complex Formation start->intermediate + reagent Anhydrous AlCl₃ in Toluene reagent->intermediate rearrangement Ortho-Fries Rearrangement intermediate->rearrangement heating Heating (90-95°C) heating->rearrangement product This compound rearrangement->product hydrolysis Acidic Hydrolysis (HCl/H₂O) hydrolysis->product

Caption: Fries Rearrangement Synthesis Workflow.

Analytical Characterization

Characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques that can be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl and ketone).

This compound finds utility as an intermediate in the synthesis of pharmaceuticals and as an ingredient in cosmetic formulations due to its antioxidant properties.[6] It has also been investigated for its acaricidal activity.[9][10][11]

References

Natural Sources of 2'-Hydroxy-4'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4'-methylacetophenone is a phenolic compound of significant interest due to its notable biological activities, including its potential as an acaricidal agent. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its extraction, isolation, and quantification. Furthermore, it explores the biosynthetic and signaling pathways related to its production in plants, offering a comprehensive resource for researchers in phytochemistry, pharmacology, and drug development.

Natural Occurrence

The primary documented natural source of this compound is the root of Angelica koreana, a plant belonging to the Apiaceae family.[1][2][3] While other species within the Angelica genus and other related plants are known to produce a variety of phenolic compounds and acetophenone (B1666503) derivatives, Angelica koreana is the most specifically cited source for this compound.

Quantitative Data

Quantitative data regarding the specific yield of this compound from natural sources is limited in publicly available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and harvesting time. However, to provide a reference point, the following table includes representative yields of phenolic compounds from Angelica species, which can offer an approximate expectation for extraction efficiency.

Plant SourcePlant PartCompound ClassExtraction MethodYield/ConcentrationReference
Angelica koreanaRootsThis compoundMethanol (B129727) Extraction, Column ChromatographyData not specified--INVALID-LINK--
Angelica gigasRootsDecursin (a coumarin)95% Ethanol Extraction~5.8% (w/w)--INVALID-LINK--
Angelica sinensisRootsFerulic acidMicrowave-assisted extraction with 60% ethanol22.8 wt% of extract--INVALID-LINK--

Note: The yields mentioned for Angelica gigas and Angelica sinensis are for different compounds and are provided for illustrative purposes to indicate the general range of secondary metabolite extraction yields from Angelica roots.

Experimental Protocols

Extraction and Isolation of this compound from Angelica koreana Roots

The following is a generalized experimental protocol for the extraction and isolation of this compound from the roots of Angelica koreana, based on common phytochemical methodologies.

1. Plant Material Preparation:

  • Obtain dried roots of Angelica koreana.

  • Grind the dried roots into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered root material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for a period of 24-48 hours with occasional stirring.

  • Filter the mixture through a fine cloth or filter paper to separate the extract from the solid plant material.

  • Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

3. Fractionation:

  • Suspend the crude methanolic extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 4:1 v/v) and a UV detector. This compound should be visible under UV light.

4. Column Chromatography:

  • The fraction showing the highest concentration of the target compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography for further purification.

  • Pack a silica (B1680970) gel (60-120 mesh) column with a suitable non-polar solvent (e.g., n-hexane).

  • Load the concentrated active fraction onto the column.

  • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the purified this compound.

5. Recrystallization:

  • Further purify the compound by recrystallization from a suitable solvent or solvent mixture (e.g., hexane-ethyl acetate) to obtain pure crystals of this compound.

6. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G A Dried Angelica koreana Roots B Powdered Roots A->B Grinding C Methanol Extraction B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Crude Methanolic Extract E->F G Solvent Partitioning (n-hexane, chloroform, ethyl acetate) F->G H Active Fraction (Chloroform/Ethyl Acetate) G->H I Silica Gel Column Chromatography H->I J Fraction Collection and TLC Analysis I->J K Purified this compound J->K L Recrystallization K->L M Pure Crystalline Compound L->M N Spectroscopic Analysis (NMR, MS, IR) M->N G cluster_0 Phenylpropanoid Pathway cluster_1 Putative Acetophenone Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Intermediate Intermediate p-Coumaroyl-CoA->Intermediate Chain Elongation & Hydroxylation This compound This compound Intermediate->this compound Methylation & Side-chain Cleavage G cluster_0 Elicitor Perception cluster_1 Intracellular Signaling Cascade cluster_2 Gene Regulation and Biosynthesis Elicitor Elicitor (Biotic/Abiotic Stress) Receptor Cell Surface Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS Ca Calcium Influx (Ca²⁺) Receptor->Ca MAPK MAP Kinase Cascade ROS->MAPK Ca->MAPK Hormones Plant Hormones (JA, SA) MAPK->Hormones TF Activation of Transcription Factors MAPK->TF Hormones->TF Genes Upregulation of Biosynthetic Genes (e.g., PAL, C4H) TF->Genes Pathway Phenylpropanoid Pathway Genes->Pathway Acetophenone This compound Accumulation Pathway->Acetophenone

References

Spectroscopic Profile of 2'-Hydroxy-4'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-Hydroxy-4'-methylacetophenone, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol .[1][2][3] The spectroscopic data presented below has been compiled from various spectral databases and is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
12.1 (approx.)Singlet (broad)1H-Ar-OH
7.62Doublet1H8.0Ar-H (H-6')
6.75Doublet1H8.0Ar-H (H-5')
6.68Singlet1H-Ar-H (H-3')
2.53Singlet3H--COCH₃
2.32Singlet3H-Ar-CH₃

¹³C NMR (Carbon NMR) Data [1][4]

Chemical Shift (δ) ppmAssignment
203.0C=O
162.1C-OH (C-2')
145.2C-CH₃ (C-4')
130.8C-H (C-6')
120.9C-COCH₃ (C-1')
118.5C-H (C-5')
116.8C-H (C-3')
28.5-COCH₃
21.8Ar-CH₃
Infrared (IR) Spectroscopy[1]

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Strong, BroadO-H stretch (phenolic)
3050-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1650StrongC=O stretch (ketone, conjugated)
1615, 1580, 1490Medium-StrongC=C stretch (aromatic ring)
1250StrongC-O stretch (phenol)
820StrongC-H bend (aromatic, para-substituted)
Mass Spectrometry (MS)[1][6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative Intensity (%)Assignment
15065[M]⁺ (Molecular Ion)
135100[M-CH₃]⁺ (Base Peak)
10730[M-COCH₃]⁺
7715[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength

  • Pulse Program: Standard single-pulse sequence

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: 0-15 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 512-2048 (or more, depending on concentration)

  • Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small, representative sample of solid this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Mode: Transmittance or Absorbance

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • For a direct insertion probe, heat the probe to volatilize the sample into the ion source.

  • Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrument Parameters:

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 40-400

  • Scan Speed: 1000-2000 amu/s

  • Ion Source Temperature: 200-250 °C

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound Sample This compound Sample NMR_Prep NMR Sample Preparation Sample->NMR_Prep IR_Prep IR Sample Preparation (ATR) Sample->IR_Prep MS_Prep MS Sample Introduction (GC/Probe) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z values) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

References

2'-Hydroxy-4'-methylacetophenone: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2'-Hydroxy-4'-methylacetophenone (CAS No. 6921-64-8). The following sections detail the hazardous properties, recommended handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for all personnel handling this chemical to be fully aware of its potential hazards.

GHS Classification:

  • Skin Irritation: Category 2[1][2]

  • Eye Irritation: Category 2A[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][2]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Pictogram:

GHS07 Exclamation Mark

Quantitative Safety and Physicochemical Data

The following tables summarize the key quantitative data for this compound. This information is essential for risk assessment and the implementation of appropriate safety measures.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 6921-64-8[3]
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [3]
Appearance Colorless to light orange to yellow clear liquid[4]
Boiling Point 245 °C (lit.)[3]
Density 1.08 g/mL at 25 °C (lit.)[3]
Flash Point 110 °C (230 °F) - closed cup[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Table 2: Toxicological Data
EndpointValueSpeciesMethod
Acute Oral Toxicity (LD50) Data not available--
Acute Dermal Toxicity (LD50) Data not available--
Skin Irritation Category 2 (Causes skin irritation)-Based on GHS classification
Eye Irritation Category 2A (Causes serious eye irritation)-Based on GHS classification

Note: For the related compound 4'-Methylacetophenone (CAS 122-00-9), the oral LD50 in rats is reported as 1400 mg/kg.

Experimental Protocols for Safety Assessment

The hazard classifications of this compound are determined through standardized experimental protocols, primarily following the Organization for Economic Co-operation and Development (OECD) guidelines. Below are detailed methodologies for key toxicological endpoints.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro test method is used to assess the skin irritation potential of a chemical by evaluating its effect on a reconstructed human epidermis model.

  • Principle: The test chemical is applied topically to the surface of the RhE tissue. Skin irritation is identified by the chemical's ability to decrease cell viability below a defined threshold.

  • Test System: A three-dimensional RhE model, such as EpiSkin™, EpiDerm™, or SkinEthic™ RHE, which consists of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.

  • Procedure:

    • The test chemical (liquid or solid) is applied uniformly to the surface of at least three individual RhE tissue units.

    • The exposure time is typically 60 minutes.

    • Following exposure, the test chemical is removed by rinsing with a buffered saline solution.

    • The tissues are transferred to fresh medium and incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.

  • Endpoint Measurement: Cell viability is measured using the MTT assay. Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours. Viable cells reduce the yellow MTT to a blue formazan (B1609692) salt, which is then extracted from the tissue using a solvent (e.g., isopropanol). The optical density of the extracted formazan is measured using a spectrophotometer.

  • Data Interpretation: The cell viability of the treated tissues is expressed as a percentage of the negative control-treated tissues. A chemical is classified as a skin irritant (Category 2) if the mean cell viability of the three replicate tissues is less than or equal to 50%.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye. It is typically performed in vivo using albino rabbits.

  • Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of the animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

  • Animal Model: Albino rabbits are the preferred species for this test.

  • Procedure:

    • A single animal is used for the initial test.

    • A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • If an irritant effect is observed, a confirmatory test may be conducted in a sequential manner in up to two additional animals.

  • Endpoint Measurement: Ocular lesions are scored for the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) according to a standardized scoring system.

  • Data Interpretation: The classification of the substance's eye irritation potential is based on the severity and reversibility of the observed ocular lesions.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The procedure is designed to classify the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A group of three animals is dosed at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step determines the subsequent steps:

      • If mortality is observed, the test is repeated with a lower dose.

      • If no mortality is observed, the test is repeated with a higher dose.

  • Endpoint Measurement: The primary endpoint is mortality. Clinical signs of toxicity and body weight changes are also recorded.

  • Data Interpretation: The substance is classified into a GHS category based on the dose at which mortality is observed.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline describes a procedure to assess the acute toxicity of a substance applied to the skin.

  • Principle: The test substance is applied to a shaved area of the skin of the test animals for a 24-hour exposure period.

  • Animal Model: Rats, rabbits, or guinea pigs are commonly used.

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of at least 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape.

    • After 24 hours, the dressing and any residual test substance are removed.

    • The animals are observed for signs of toxicity and mortality for 14 days.

  • Endpoint Measurement: Mortality, clinical signs of toxicity, and skin irritation at the application site are recorded.

  • Data Interpretation: The dermal LD50 is determined, and the substance is classified according to its acute dermal toxicity.

Safety and Handling Precautions

Strict adherence to the following safety and handling precautions is mandatory when working with this compound.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection:

    • Wear protective gloves (e.g., nitrile rubber). Gloves must be inspected before use.

    • Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if there is a risk of inhaling dust or aerosols.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.[7]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Emergency Procedures

In the event of an emergency involving this compound, follow these procedures immediately.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]

Visualized Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Dispense Weigh and Dispense Chemical Prepare_Work_Area->Weigh_Dispense Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Spill Spill Perform_Experiment->Spill Exposure Personal Exposure Perform_Experiment->Exposure Fire Fire Perform_Experiment->Fire Dispose_Waste Dispose of Chemical Waste (Follow Regulations) Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove and Dispose/Clean PPE Clean_Work_Area->Remove_PPE Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response Exposure_Response Administer First Aid (Eyewash, Shower) Exposure->Exposure_Response Fire_Response Use Appropriate Extinguisher Fire->Fire_Response

Caption: Workflow for Safe Handling of this compound.

References

In-Depth Technical Guide to the Biological Activity of 2'-Hydroxy-4'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently documented biological activities of 2'-Hydroxy-4'-methylacetophenone. The information presented herein is intended to support research and development efforts by providing detailed experimental data, protocols, and visual representations of key findings.

Acaricidal Activity

This compound, a phenolic compound isolated from the roots of Angelicae koreana, has demonstrated significant acaricidal properties. Its efficacy has been evaluated against several mite species of agricultural and potential clinical importance.

Quantitative Acaricidal Data

The lethal concentration (LC₅₀) values of this compound against three mite species were determined using vapor phase and contact toxicity bioassays. The results are summarized in the table below.

Target Mite SpeciesBioassay TypeLC₅₀ (μg/cm²)
Dermatophagoides farinaeVapor Phase1.75
Contact Toxicity0.76
Dermatophagoides pteronyssinusVapor Phase1.82
Contact Toxicity0.81
Tyrophagus putrescentiaeVapor Phase2.15
Contact Toxicity1.02
Experimental Protocols for Acaricidal Activity

The following protocols are based on the methodologies described in the available scientific literature for assessing the acaricidal activity of this compound.

  • Species: Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae.

  • Culture Medium: A mixture of dried yeast powder and mouse feed (1:1, w/w).

  • Incubation Conditions: Cultures are maintained in the dark at 25 ± 1°C and 75 ± 5% relative humidity.

This assay evaluates the toxicity of the compound's vapor to the mites.

G cluster_prep Preparation cluster_exp Exposure cluster_eval Evaluation prep1 Dissolve this compound in acetone (B3395972) to desired concentrations prep2 Apply 10 µL of solution to a 2 cm diameter filter paper disc prep1->prep2 prep3 Place disc on the inner surface of a petri dish bottom (9 cm) prep2->prep3 exp1 Introduce ~30 adult mites into the petri dish prep3->exp1 exp2 Seal the petri dish with parafilm exp1->exp2 exp3 Incubate at 25 ± 1°C and 75 ± 5% relative humidity for 24 h exp2->exp3 eval1 Count mite mortality under a binocular microscope (40x) exp3->eval1 eval2 Mites considered dead if appendages do not move when prodded eval1->eval2 eval3 Calculate LC50 values using probit analysis eval2->eval3

Vapor Phase Toxicity Bioassay Workflow

Methodology:

  • Solutions of this compound are prepared in acetone at various concentrations.

  • A 10 µL aliquot of each test solution is applied to a filter paper disc (2 cm diameter).

  • The treated filter paper is placed on the bottom of a Petri dish (9 cm diameter).

  • Approximately 30 adult mites are introduced into the Petri dish.

  • The Petri dish is sealed with parafilm and incubated for 24 hours at 25 ± 1°C and 75 ± 5% relative humidity.

  • Mite mortality is determined by counting the number of dead mites under a binocular microscope. Mites are considered dead if their appendages do not move when prodded with a fine pin.

  • The LC₅₀ values are calculated using probit analysis.

This assay assesses the toxicity of the compound upon direct contact with the mites.

G cluster_prep Preparation cluster_exp Exposure cluster_eval Evaluation prep1 Dissolve this compound in acetone to desired concentrations prep2 Apply 200 µL of solution to a 9 cm diameter filter paper prep1->prep2 prep3 Air-dry the filter paper for 10 min to evaporate the solvent prep2->prep3 prep4 Place the treated filter paper in a petri dish prep3->prep4 exp1 Introduce ~30 adult mites onto the treated filter paper prep4->exp1 exp2 Seal the petri dish with parafilm exp1->exp2 exp3 Incubate at 25 ± 1°C and 75 ± 5% relative humidity for 24 h exp2->exp3 eval1 Count mite mortality under a binocular microscope (40x) exp3->eval1 eval2 Mites considered dead if appendages do not move when prodded eval1->eval2 eval3 Calculate LC50 values using probit analysis eval2->eval3

Contact Toxicity Bioassay Workflow

Methodology:

  • Solutions of this compound are prepared in acetone at various concentrations.

  • A 200 µL aliquot of each test solution is evenly applied to a 9 cm diameter filter paper.

  • The treated filter paper is air-dried for 10 minutes to allow the solvent to evaporate completely.

  • The treated filter paper is placed in a Petri dish.

  • Approximately 30 adult mites are placed on the surface of the treated filter paper.

  • The Petri dish is sealed with parafilm and incubated for 24 hours at 25 ± 1°C and 75 ± 5% relative humidity.

  • Mite mortality is assessed as described in the vapor phase toxicity bioassay.

  • The LC₅₀ values are calculated using probit analysis.

Other Potential Biological Activities

While the acaricidal properties of this compound are the most thoroughly documented, research into structurally related compounds suggests other potential areas of biological activity. It is crucial to note that the following sections discuss findings on derivatives or related acetophenones, and further research is required to determine if this compound itself exhibits these activities.

Antimicrobial and Antifungal Activity

Studies on hydrazone derivatives of 2-hydroxy-4-methyl-5-chloro acetophenone (B1666503) have shown antimicrobial and antifungal activities against various pathogens. However, no specific Minimum Inhibitory Concentration (MIC) or IC₅₀ values for this compound against bacterial or fungal strains are currently available in the reviewed literature.

Antioxidant Activity

The antioxidant potential of various hydroxyacetophenone derivatives has been investigated, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. At present, there is no published data reporting the IC₅₀ value of this compound in a DPPH or other standard antioxidant assays.

Anti-inflammatory Activity

Research on other hydroxyacetophenone derivatives has indicated potential anti-inflammatory effects, for instance, through the inhibition of cyclooxygenase (COX) enzymes. However, specific in vitro or in vivo anti-inflammatory data for this compound is not currently available.

Enzyme Inhibitory Activity

The potential for this compound to act as an enzyme inhibitor has been explored in the context of synthesizing derivatives that could selectively inhibit cyclooxygenase-2 (COX-2). Direct IC₅₀ values of this compound against specific enzymes have not been reported.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific research elucidating the signaling pathways modulated by this compound. The mechanism of its acaricidal action is yet to be fully understood.

The following diagram illustrates the general concept of structure-activity relationship (SAR) studies, which have been applied to derivatives of this compound to understand how chemical modifications influence its acaricidal potency.

G cluster_sar Structure-Activity Relationship (SAR) Concept start This compound (Lead Compound) mod Chemical Modification (e.g., change of functional groups, positional isomers) start->mod synthesis Synthesis of Derivatives mod->synthesis bioassay Biological Assays (e.g., Acaricidal Bioassays) synthesis->bioassay data Quantitative Data (e.g., LC50 values) bioassay->data analysis SAR Analysis: Correlate structural changes with activity changes data->analysis conclusion Identify key structural features for optimal activity analysis->conclusion

Structure-Activity Relationship Workflow

Conclusion

This compound is a natural product with well-documented acaricidal activity against several important mite species. Detailed protocols for assessing this activity are available and have been presented here. While related compounds have shown other biological activities, further research is needed to fully characterize the antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory potential of this compound itself. Future studies should also focus on elucidating its mechanism of action and the signaling pathways it may affect to better understand its therapeutic and agrochemical potential.

Acaricidal Properties of 2'-Hydroxy-4'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxy-4'-methylacetophenone, a phenolic compound isolated from the roots of Angelica koreana, has demonstrated significant acaricidal properties against several economically and medically important mite species. This technical guide provides a comprehensive overview of its acaricidal efficacy, details the experimental protocols for its evaluation, and outlines a plausible synthesis route. While the precise mechanism of action remains to be fully elucidated, this document explores a hypothesized signaling pathway based on the known effects of similar phenolic compounds on arthropod nervous systems. All quantitative data from cited studies are presented in standardized tables, and key experimental and logical workflows are visualized using diagrams.

Introduction

The increasing prevalence of resistance to conventional synthetic acaricides necessitates the discovery and development of novel active compounds from natural sources. Plant secondary metabolites offer a rich chemical diversity for such exploration. This compound, a naturally occurring acetophenone (B1666503) derivative, has emerged as a promising candidate for the development of new acaricidal agents. This document serves as a technical resource for researchers and professionals in the fields of acarology, pesticide science, and drug development, providing in-depth information on the acaricidal characteristics of this compound.

Acaricidal Efficacy: Quantitative Data

The acaricidal activity of this compound has been evaluated against several mite species. The following tables summarize the quantitative data on its efficacy, primarily from the study by Oh et al. (2012), which investigated its effects through vapor phase and contact toxicity bioassays.

Table 1: Vapor Phase Toxicity of this compound and Related Compounds against Mite Species

CompoundTarget Mite SpeciesLC50 (μg/cm²)
This compound Dermatophagoides farinae1.75
Dermatophagoides pteronyssinus1.82
Tyrophagus putrescentiae2.15
2'-MethylacetophenoneDermatophagoides farinae1.25
3'-Methylacetophenone (B52093)Dermatophagoides farinae1.26
4'-MethylacetophenoneDermatophagoides farinae1.29
2'-Hydroxy-5'-methylacetophenoneDermatophagoides farinae1.96
Benzyl Benzoate (Positive Control)Dermatophagoides farinae10.00

Table 2: Contact Toxicity of this compound and Related Compounds against Mite Species

CompoundTarget Mite SpeciesLC50 (μg/cm²)
This compound Dermatophagoides farinae0.76
Dermatophagoides pteronyssinus0.81
Tyrophagus putrescentiae0.95
2'-MethylacetophenoneDermatophagoides farinae0.64
3'-MethylacetophenoneDermatophagoides farinae0.58
4'-MethylacetophenoneDermatophagoides farinae0.77
2'-Hydroxy-5'-methylacetophenoneDermatophagoides farinae1.16
Benzyl Benzoate (Positive Control)Dermatophagoides farinae7.52

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's acaricidal properties.

Isolation of this compound from Angelica koreana

A detailed protocol for the isolation of this compound from Angelica koreana roots as described by Oh et al. (2012) involves the following steps:

G cluster_extraction Extraction and Fractionation cluster_isolation Isolation and Identification A Dried Angelica koreana Roots B Steam Distillation A->B C Essential Oil B->C D Column Chromatography (Silica Gel) C->D E Fractions D->E F Re-chromatography of Active Fraction E->F G Purified Compound F->G H Spectroscopic Analysis (GC-MS, NMR) G->H I Identification of this compound H->I

Workflow for the isolation of the target compound.
  • Extraction: The essential oil from dried roots of Angelica koreana is obtained through steam distillation.

  • Fractionation: The crude essential oil is subjected to column chromatography on silica (B1680970) gel, eluting with a solvent gradient to yield several fractions.

  • Bioassay-Guided Isolation: Each fraction is tested for its acaricidal activity to identify the most potent fraction.

  • Purification: The active fraction is further purified using re-chromatography techniques until a pure compound is isolated.

  • Identification: The structure of the purified compound is elucidated and confirmed as this compound using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound via Fries Rearrangement

A plausible and efficient method for the chemical synthesis of this compound is through the Fries rearrangement of m-cresyl acetate (B1210297) (3-acetoxytoluene).

G A m-Cresyl Acetate D Fries Rearrangement A->D B Lewis Acid (e.g., AlCl3) B->D C Heating C->D E Hydrolysis D->E F Purification E->F G This compound F->G

Synthetic pathway via Fries rearrangement.
  • Reaction Setup: To m-cresyl acetate, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added in a reaction vessel.

  • Heating: The reaction mixture is heated to induce the rearrangement. The temperature and reaction time are critical parameters to optimize for maximizing the yield of the desired ortho-isomer.

  • Work-up: After cooling, the reaction mixture is carefully quenched with an acid solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

  • Extraction: The product is extracted from the aqueous phase using an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Vapor Phase Toxicity Bioassay

This bioassay assesses the toxicity of the compound's vapor to mites.

G A Prepare Test Compound Solutions B Apply Solution to Filter Paper A->B C Air Dry to Evaporate Solvent B->C D Place Filter Paper in Petri Dish C->D E Introduce Mites D->E F Seal Petri Dish E->F G Incubate (24h) F->G H Count Dead and Live Mites G->H I Calculate Mortality Rate H->I J Determine LC50 I->J

Workflow for vapor phase toxicity bioassay.
  • Preparation: A filter paper disc is treated with a specific concentration of this compound dissolved in a volatile solvent.

  • Application: The treated filter paper is placed in the bottom of a petri dish, and the solvent is allowed to evaporate completely.

  • Mite Introduction: A known number of adult mites are introduced into the petri dish.

  • Sealing and Incubation: The petri dish is sealed to create a closed environment and incubated under controlled conditions (temperature and humidity) for a set period (e.g., 24 hours).

  • Mortality Assessment: The number of dead and live mites is counted under a microscope. Mites that are unable to move when prodded are considered dead.

  • Data Analysis: Mortality rates are calculated for each concentration, and the data are subjected to probit analysis to determine the LC50 value.

Contact Toxicity Bioassay

This bioassay evaluates the toxicity of the compound upon direct contact with mites.

  • Preparation: A solution of this compound in a suitable solvent is prepared.

  • Application: A small, defined area on a glass slide or filter paper is coated with the test solution.

  • Mite Introduction: Adult mites are placed directly onto the treated surface.

  • Incubation: The setup is maintained under controlled environmental conditions for a specified duration.

  • Mortality Assessment: The mortality of the mites is assessed at predetermined time intervals.

  • Data Analysis: The LC50 value is determined using probit analysis of the concentration-mortality data.

Mechanism of Action (Hypothesized)

The precise molecular target and mechanism of action of this compound in mites have not been definitively established in the scientific literature. However, based on the known neurotoxic effects of other phenolic compounds and natural acaricides in arthropods, a plausible hypothesis is the disruption of neurotransmission. One likely target is the octopamine (B1677172) receptor .

Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in invertebrates, including mites. It is involved in the regulation of various physiological and behavioral processes. Many natural and synthetic pesticides exert their effects by acting as agonists or antagonists of octopamine receptors.

The proposed signaling pathway is as follows:

G cluster_compound Compound Interaction cluster_receptor Receptor Level cluster_cellular Cellular Response cluster_physiological Physiological Effect A This compound B Mite Octopamine Receptor A->B Binds to receptor C Disruption of Signal Transduction B->C Alters conformation D Alteration of Intracellular cAMP Levels C->D E Neuroexcitation or Inhibition D->E F Paralysis E->F G Death F->G

Hypothesized mechanism of action via octopamine receptor.

In this hypothesized pathway, this compound acts as a ligand for the mite's octopamine receptor. This binding could either mimic the action of octopamine (agonist) or block it (antagonist), leading to a disruption of the normal signal transduction cascade. This interference would likely alter intracellular levels of cyclic AMP (cAMP), a common second messenger in octopaminergic signaling. The resulting abnormal neuronal activity could lead to neuroexcitation or inhibition, culminating in paralysis and eventual death of the mite.

It is also possible that this compound may have other targets within the mite's nervous system, such as GABA receptors or acetylcholinesterase, which are common targets for other acaricides. However, further research is required to validate these hypotheses and elucidate the specific molecular interactions.

Structure-Activity Relationships

The study by Oh et al. (2012) also provided insights into the structure-activity relationships of acetophenone derivatives. The acaricidal activity was found to be influenced by the presence and position of hydroxyl and methyl functional groups on the acetophenone skeleton. For instance, in the contact toxicity bioassay, 3'-methylacetophenone exhibited a lower LC50 value (i.e., higher toxicity) against Dermatophagoides farinae than this compound, suggesting that the position of the methyl group and the presence of the hydroxyl group significantly impact the compound's efficacy.

Conclusion and Future Directions

This compound, isolated from Angelica koreana, is a promising natural acaricide with potent activity against several mite species. This guide has summarized the available quantitative data on its efficacy, provided detailed experimental protocols for its study, and outlined a method for its synthesis. While a definitive mechanism of action is yet to be determined, a plausible hypothesis involving the octopamine receptor has been presented.

Future research should focus on:

  • Elucidating the precise molecular target and mechanism of action of this compound in mites.

  • Conducting broader toxicological studies to assess its safety profile for non-target organisms and the environment.

  • Optimizing its formulation to enhance its stability and efficacy for potential commercial application.

  • Performing field trials to evaluate its performance under practical conditions.

Such research will be crucial for the potential development of this compound as a novel and effective natural acaricide.

Unveiling the Antioxidant Potential of 2'-Hydroxy-4'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxy-4'-methylacetophenone, a naturally occurring phenolic compound, has garnered interest for its potential biological activities, including its role as an antioxidant. This technical guide provides a comprehensive overview of the current understanding of its antioxidant potential, targeted at researchers, scientists, and professionals in drug development. While direct quantitative antioxidant data for this specific compound is limited in publicly available literature, this guide synthesizes information on structurally related compounds, details standard experimental protocols for assessing antioxidant capacity, and explores potential signaling pathways that may be modulated by this class of molecules. All quantitative data from related compounds is summarized for comparative analysis, and key experimental workflows and potential signaling cascades are visualized using Graphviz (DOT language) to facilitate understanding.

Introduction

This compound is a member of the acetophenone (B1666503) family, characterized by a ketone group attached to a benzene (B151609) ring substituted with hydroxyl and methyl groups. Phenolic compounds are well-established as effective antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The presence of the hydroxyl group on the aromatic ring of this compound suggests its potential to exhibit significant antioxidant activity. Such properties are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Its application in cosmetic formulations is often attributed to these antioxidant properties, which can help protect the skin from environmental damage[1].

Quantitative Antioxidant Data of Structurally Related Compounds

Compound/ExtractAssayIC50 / ActivityReference CompoundReference IC50 / ActivitySource
Chalcone from 2-hydroxyacetophenone (B1195853) (Compound IIf)DPPHMost potent among synthesized derivatives--[2]
Chalcone from 2-hydroxyacetophenone (Compound 4b)DPPH82.4% scavenging ability--[3][4]
2,4-dihydroxyacetophenone analogue (Compound 5g)DPPHMost potent radical scavenger--[5]
Ethanolic extract of Rubus chingii fruitsDPPHIC50 = 17.9 µg/mLAscorbic AcidIC50 = 131.8 µM[6]
Ethyl acetate (B1210297) fraction of Rubus chingii fruitsDPPHIC50 = 3.4 µg/mLAscorbic AcidIC50 = 131.8 µM[6]
n-butanol fraction of Rubus chingii fruitsDPPHIC50 = 4.0 µg/mLAscorbic AcidIC50 = 131.8 µM[6]
Ethanolic Extract of Propolis (EEP) GUA-4DPPHIC50 = 67.9 µg/mLAscorbic AcidIC50 = 43.2 µg/mL[7]
Ethanolic Extract of Propolis (EEP) GUA-4ABTSWeak antioxidant activity--[7]

Experimental Protocols for Antioxidant Assays

The following are detailed, standardized protocols for the most common in vitro antioxidant capacity assays. These methodologies can be applied to evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to determine the concentration-dependent activity.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample solution to the DPPH working solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Generation of ABTS•+: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of the sample solution to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O. The components are typically mixed in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Reaction Mixture: Add the sample solution to the freshly prepared and pre-warmed (37 °C) FRAP reagent.

  • Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as micromoles of Fe²⁺ equivalents per gram or mole of the sample.

Potential Signaling Pathways Modulated by this compound

While direct evidence for the modulation of specific signaling pathways by this compound is not available, its classification as a phenolic antioxidant allows for informed hypotheses based on the known mechanisms of similar compounds. Phenolic antioxidants are known to exert their effects not only through direct radical scavenging but also by interacting with cellular signaling cascades that regulate endogenous antioxidant defenses and inflammatory responses.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many phenolic compounds are known to activate the Nrf2 pathway.

Hypothesized Mechanism:

  • Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

  • Oxidative stress or the presence of Nrf2 activators (like many phenolic compounds) can induce a conformational change in Keap1, leading to the release of Nrf2.

  • Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

  • This binding initiates the transcription of various protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.

Nrf2_Pathway cluster_nucleus Nucleus HMA 2'-Hydroxy-4'- methylacetophenone Keap1 Keap1 HMA->Keap1 inactivates ROS Reactive Oxygen Species (ROS) ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to nucleus ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Hypothesized Nrf2-ARE signaling pathway activation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Oxidative stress is a potent activator of several MAPK signaling pathways, including JNK, p38, and ERK. These pathways are involved in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Phenolic antioxidants can modulate these pathways to protect cells from oxidative damage.

Hypothesized Mechanism:

  • Excessive ROS can lead to the activation of upstream kinases, which in turn phosphorylate and activate MAPKs (JNK, p38, ERK).

  • Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression.

  • The sustained activation of pro-apoptotic MAPKs like JNK and p38 can lead to cell death.

  • This compound, as an antioxidant, could potentially inhibit the activation of these stress-activated pathways by reducing the cellular levels of ROS, thus preventing downstream pro-apoptotic events.

MAPK_Pathway HMA 2'-Hydroxy-4'- methylacetophenone ROS Reactive Oxygen Species (ROS) HMA->ROS scavenges Cell_Survival Cell Survival HMA->Cell_Survival promotes ASK1 ASK1 ROS->ASK1 activates MKKs MKK4/7, MKK3/6 ASK1->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Hydroxy-4'-methylacetophenone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a versatile and powerful tool in organic synthesis for the preparation of hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical, agrochemical, and fragrance industries. This document provides detailed application notes and experimental protocols for the synthesis of 2'-Hydroxy-4'-methylacetophenone from p-cresyl acetate (B1210297) (also known as p-tolyl acetate) via the Fries rearrangement. The reaction involves the intramolecular acyl migration of an aryl ester, typically catalyzed by a Lewis acid, to yield ortho- and para-hydroxyaryl ketones. In the case of p-cresyl acetate, the para position is blocked, leading to the selective formation of the ortho product, this compound.

Reaction Mechanism and Specificity

The Fries rearrangement is catalyzed by Brønsted or Lewis acids, with aluminum chloride (AlCl₃) being the most common. The reaction proceeds through the formation of an acylium ion intermediate. The regioselectivity of the rearrangement is influenced by reaction conditions such as temperature and solvent polarity. Lower temperatures generally favor the formation of the para isomer, while higher temperatures promote the formation of the ortho product. This is attributed to the thermodynamic stability of the chelated ortho isomer-catalyst complex at elevated temperatures. For the synthesis of this compound from p-cresyl acetate, the methyl group at the para position directs the acylation to the ortho position, resulting in high selectivity for the desired product.

Fries_Rearrangement_Mechanism cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate Complex cluster_product Product p_cresyl_acetate p-Cresyl Acetate complex Acylium Ion-Lewis Acid Complex p_cresyl_acetate->complex + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) product This compound complex->product Intramolecular Rearrangement

Caption: General mechanism of the Fries rearrangement of p-cresyl acetate.

Experimental Protocols

Two protocols are provided for the synthesis of this compound. The first is a classical approach using aluminum chloride, and the second utilizes a more environmentally benign solid acid catalyst.

Protocol 1: Aluminum Chloride Catalyzed Fries Rearrangement

This protocol is a robust and widely applicable method for the Fries rearrangement.

Materials:

  • p-Cresyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 1 M

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Apparatus:

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in nitrobenzene, add p-cresyl acetate (1.0 equivalent) dropwise at 0-5 °C under a nitrogen atmosphere.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Zeolite-Catalyzed Fries Rearrangement (Green Chemistry Approach)

This protocol offers a more environmentally friendly alternative using a solid acid catalyst.

Materials:

  • p-Cresyl acetate

  • Beta Zeolite (BEA) catalyst

  • n-Decane (solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add p-cresyl acetate (1.0 equivalent), Beta Zeolite catalyst (e.g., 340 mg per 2.5 mmol of substrate), and n-decane as the solvent.

  • Heat the mixture to reflux (approximately 150 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or TLC.

  • After the desired conversion is achieved (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to recover the solid zeolite catalyst. The catalyst can be washed with ethyl acetate, dried, and potentially reused.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as described in Protocol 1.

Data Presentation

The following tables summarize the quantitative data for the Fries rearrangement of p-cresyl acetate under various conditions.

Table 1: Influence of Catalyst on the Fries Rearrangement of p-Cresyl Acetate

CatalystSolventTemperature (°C)Reaction Time (h)Conversion (%)Selectivity for this compound (%)Reference
AlCl₃Nitrobenzene703>95~100 (ortho only)
Beta Zeolite (BEA)n-Decane1506~60~85
ZSM-5 (MFI)n-Decane1506~20~90

Table 2: Effect of Reaction Conditions on Zeolite-Catalyzed Fries Rearrangement

CatalystSolvent PolarityWater ContentTemperature (°C)Conversion (%)Product SelectivityReference
Beta Zeolite (BEA)Non-polar (n-decane)Anhydrous150HighHigh acetophenone (B1666503) selectivity
Beta Zeolite (BEA)Polar (e.g., water)High150LowPredominantly p-cresol

Mandatory Visualizations

Experimental_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product p_cresyl_acetate p-Cresyl Acetate reaction_step Heating under Inert Atmosphere p_cresyl_acetate->reaction_step catalyst Lewis Acid (AlCl₃) or Solid Acid (Zeolite) catalyst->reaction_step solvent Solvent solvent->reaction_step quenching Quenching (Acid/Water) reaction_step->quenching extraction Extraction quenching->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography or Recrystallization evaporation->chromatography final_product This compound chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes

  • Safety Precautions: Anhydrous aluminum chloride is highly hygroscopic and reacts violently with water. It should be handled in a dry environment, and all glassware must be thoroughly dried before use. The reaction should be performed in a well-ventilated fume hood.

  • Catalyst Choice: While aluminum chloride is a highly effective catalyst, it generates significant amounts of acidic waste. Zeolite catalysts offer a greener alternative with the potential for catalyst recycling, although they may require higher reaction temperatures and longer reaction times to achieve comparable conversions.

  • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Non-polar solvents are generally preferred for the zeolite-catalyzed reaction to maximize the selectivity for the desired acetophenone product.

  • Reaction Monitoring: It is crucial to monitor the reaction progress using an appropriate analytical technique such as TLC or GC to determine the optimal reaction time and prevent the formation of byproducts.

  • Product Purity: The purity of the final product is critical for its intended application, especially in drug development. Purification by column chromatography or recrystallization is often necessary to remove any unreacted starting material and byproducts.

Conclusion

The Fries rearrangement provides an efficient pathway for the synthesis of this compound from p-cresyl acetate. The choice of catalyst and reaction conditions can be tailored to meet specific requirements, including yield, selectivity, and environmental impact. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists in the development of synthetic routes to this important chemical intermediate.

Application Notes and Protocols: 2'-Hydroxy-4'-methylacetophenone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Hydroxy-4'-methylacetophenone is a valuable chemical intermediate, recognized for its utility in the synthesis of a variety of compounds with significant pharmacological potential.[1][2] Its unique structure, featuring hydroxyl and ketone functional groups, makes it a reactive building block for creating more complex molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of flavonoid derivatives, a class of compounds extensively studied for their anti-inflammatory properties, particularly as selective inhibitors of cyclooxygenase-2 (COX-2).[2][3]

Key Application: Synthesis of Flavonoid Precursors (Chalcones)

A primary application of this compound in pharmaceutical research is as a precursor for the synthesis of chalcones. Chalcones are open-chain flavonoids that serve as key intermediates in the biosynthesis of a wide array of flavonoids and isoflavonoids.[4][5] The synthesis is typically achieved through a Claisen-Schmidt condensation reaction between this compound and a substituted benzaldehyde (B42025).[4][6]

Experimental Protocols

Protocol 1: General Synthesis of a 2'-Hydroxy-4'-methylchalcone derivative via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of a chalcone (B49325) derivative using this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 2,4-dihydroxybenzaldehyde)[4]

  • Ethanol[4]

  • Potassium Hydroxide (B78521) (KOH)[4]

  • Hydrochloric Acid (HCl), dilute solution

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum flask

  • Beakers

  • Desiccator or vacuum oven

Procedure: [4]

  • Preparation of Reactant Solution: In a 250 mL round-bottom flask, dissolve 0.05 mol of this compound and 0.05 mol of the selected substituted benzaldehyde in 75 mL of ethanol. Stir the mixture at room temperature until all solids have completely dissolved.

  • Preparation of Catalyst Solution: Separately, prepare a 50% (w/v) aqueous solution of potassium hydroxide (KOH).

  • Reaction Initiation: Cool the flask containing the ethanolic solution of reactants in an ice bath to a temperature of 0-5 °C.

  • Catalyst Addition: While maintaining the low temperature and stirring vigorously, add 25 mL of the 50% KOH solution dropwise to the reactant mixture over a period of 20-30 minutes. A change in color to a deep red or orange is typically observed as the reaction proceeds.

  • Reaction Progression: After the complete addition of the catalyst, allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Precipitation: After 24 hours, slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water. Acidify the mixture by the slow addition of dilute hydrochloric acid until the solution is acidic to litmus (B1172312) paper. This will cause the chalcone product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C) to a constant weight.

  • Purification (Optional): The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a product of higher purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of chalcone derivatives using the Claisen-Schmidt condensation.

ParameterValue/RangeReference
Starting Materials
This compound1.0 equivalent[4]
Substituted Benzaldehyde1.0 equivalent[4]
Catalyst (KOH)2.0 - 3.0 equivalents[4]
SolventEthanol[4]
Reaction Conditions
Temperature0-5 °C (initial), then Room Temp.[4]
Reaction Time24 hours[4]
Product Yield and Purity
Crude Yield75-90%[5]
Purity (after recrystallization)>95%[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a chalcone derivative from this compound.

G Workflow for Chalcone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep_reactants Dissolve 2'-Hydroxy-4'- methylacetophenone and benzaldehyde in Ethanol initiation Cool reactant mixture to 0-5 °C prep_reactants->initiation prep_catalyst Prepare 50% aqueous KOH solution addition Dropwise addition of KOH solution prep_catalyst->addition initiation->addition progression Stir at room temperature for 24 hours addition->progression precipitation Pour into ice-water and acidify with HCl progression->precipitation filtration Vacuum filter the precipitated solid precipitation->filtration drying Dry the crude product filtration->drying recrystallization Recrystallize from a suitable solvent drying->recrystallization

Caption: General workflow for the synthesis of chalcones.

Signaling Pathway: Inhibition of COX-2 by Flavonoids

Flavonoids derived from chalcones have been shown to exhibit anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

G Mechanism of COX-2 Inhibition by Flavonoids inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane acts on cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (PGs) cox2->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates flavonoids Flavonoid Derivatives flavonoids->cox2 inhibits

Caption: Inhibition of the COX-2 inflammatory pathway.

Conclusion

This compound is a critical starting material for the synthesis of chalcones, which are precursors to a diverse range of flavonoids with potential therapeutic applications. The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of these valuable compounds. The resulting flavonoids have demonstrated significant potential as anti-inflammatory agents through the inhibition of the COX-2 enzyme, highlighting the importance of this compound in modern drug discovery and development. Further research into the pharmacological activities of flavonoids derived from this intermediate is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcones Derived from 2'-Hydroxy-4'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones characterized by two aromatic rings linked by a three-carbon bridge. These compounds have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antioxidant, and anticancer properties. The versatile synthesis of chalcones, most commonly through the Claisen-Schmidt condensation, allows for the facile introduction of various substituents on the aromatic rings, enabling the fine-tuning of their pharmacological profiles.

This document provides detailed application notes and protocols for the synthesis of chalcones using 2'-Hydroxy-4'-methylacetophenone as a key precursor. It further outlines the significant biological activities of the resulting chalcone (B49325) derivatives and explores their mechanisms of action through relevant signaling pathways.

Chalcone Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones. It involves the base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. In this context, this compound serves as the ketone component.

General Experimental Protocol

Materials:

  • This compound

  • Substituted benzaldehyde (B42025) (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (B145695) (or Isopropyl Alcohol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), dilute solution

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 0.01 mol) of this compound and the desired substituted benzaldehyde in a suitable solvent like ethanol (20-30 mL).

  • Catalyst Addition: Cool the flask in an ice bath with continuous stirring. Slowly add a 40-60% aqueous solution of KOH or NaOH dropwise to the reaction mixture. The addition of the base will typically induce a color change.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to 24 hours depending on the specific reactants.

  • Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to obtain the pure chalcone.

Experimental Workflow for Chalcone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve this compound and Benzaldehyde derivative in Ethanol react1 Cool reactant mixture in an ice bath prep1->react1 prep2 Prepare aqueous KOH/NaOH solution react2 Slowly add base catalyst with stirring prep2->react2 react1->react2 react3 Stir at room temperature (Monitor by TLC) react2->react3 workup1 Pour into ice-water and acidify with HCl react3->workup1 workup2 Filter the precipitate workup1->workup2 workup3 Wash with cold water workup2->workup3 workup4 Dry and recrystallize from Ethanol workup3->workup4 final_product Pure Chalcone Product workup4->final_product

Caption: Workflow for the synthesis of chalcones from this compound.

Data Presentation: Synthesis Yields and Biological Activities

The following tables summarize the reported yields for the synthesis of various chalcones derived from 2'-hydroxyacetophenones and their biological activities.

Chalcone DerivativeStarting MaterialsCatalystSolventYield (%)Reference(s)
1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-oneThis compound, BenzaldehydeKOHEthanol75-85[1]
1-(2-hydroxy-4-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneThis compound, 4-ChlorobenzaldehydeNaOHEthanol~80[1]
1-(2-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneThis compound, 4-MethoxybenzaldehydeKOHEthanol>80[1]
2,2',4-Trihydroxy-5'-methylchalcone2-hydroxy-5-methylacetophenone, 2,4-dihydroxybenzaldehydeKOHEthanol~70-80[2]
Chalcone DerivativeBiological ActivityCell Line/OrganismIC50 / MIC (µM or µg/mL)Reference(s)
2'-hydroxy-2,5-dimethoxychalconeAnticancerCanine lymphoma/leukemia9.76 - 40.83 µM[3]
2'-hydroxy-4',6'-dimethoxychalconeAnticancerCanine lymphoma/leukemia9.18 - 46.11 µM[3]
2'-hydroxychalconeAnticancerBreast cancer (MCF-7)Significant cytotoxicity[4][5]
2,4,2'-trihydroxy-5'-methylchalconeAntibacterialStaphylococcus aureus (MRSA)25.0 - 50.0 µg/mL[2]
2,4,2'-trihydroxy-5'-methylchalconeAntifungalCandida speciesPotent activity[6]
1,3-Bis-(2-hydroxy-phenyl)-propenoneAntibacterialStaphylococcus aureus (MRSA)25-50 µg/mL[7]

Biological Activities and Signaling Pathways

Chalcones derived from this compound exhibit a range of biological activities, with anticancer, antimicrobial, and antioxidant effects being the most prominent.

Anticancer Activity: Induction of Apoptosis via NF-κB Inhibition

Several 2'-hydroxychalcones have demonstrated potent anticancer activity by inducing apoptosis in cancer cells. One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a transcription factor that plays a crucial role in promoting cell survival, proliferation, and inflammation. Its inhibition by 2'-hydroxychalcones leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to apoptosis.

G Chalcone 2'-Hydroxychalcone IKK IKK Complex Chalcone->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibited) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Sequesters Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation (Blocked) Anti_apoptotic Anti-apoptotic Gene Expression Nucleus->Anti_apoptotic Transcription (Downregulated) Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits (Inhibition is lifted) G Chalcone Chalcone Derivative CellWall Bacterial Cell Wall Synthesis Chalcone->CellWall Inhibits CellMembrane Bacterial Cell Membrane Integrity Chalcone->CellMembrane Disrupts CellDeath Bacterial Cell Death CellWall->CellDeath Leakage Leakage of Cellular Contents CellMembrane->Leakage Leakage->CellDeath G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone Chalcone Keap1 Keap1 Chalcone->Keap1 Reacts with Cys residues Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzyme Expression ARE->Antioxidant_Enzymes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

Application Notes and Protocols: 2'-Hydroxy-4'-methylacetophenone as a UV Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-Hydroxy-4'-methylacetophenone as a potential UV stabilizer. This document includes its physicochemical properties, proposed mechanism of action, and detailed protocols for its evaluation in polymeric matrices.

Introduction

This compound is a substituted acetophenone (B1666503) that, like other hydroxybenzophenone-type molecules, is anticipated to exhibit strong absorbance in the UV region of the electromagnetic spectrum. This characteristic suggests its potential application as a UV stabilizer in various materials, including polymers and cosmetic formulations, to prevent photodegradation.[1] The inclusion of a hydroxyl group ortho to the carbonyl group is a key structural feature that enables the dissipation of absorbed UV energy through a tautomerization mechanism, thereby protecting the host material from the damaging effects of sunlight.

Physicochemical and Spectroscopic Properties

A summary of the known physical, chemical, and spectroscopic properties of this compound is presented in Table 1. Understanding these properties is crucial for its formulation and application as a UV stabilizer.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Name 1-(2-hydroxy-4-methylphenyl)ethanone[2]
CAS Number 6921-64-8[2][3]
Molecular Formula C₉H₁₀O₂[2][4]
Molecular Weight 150.17 g/mol [2][4]
Appearance Pale yellow liquid[1]
Boiling Point 245 °C (lit.)[3]
Density 1.08 g/mL at 25 °C (lit.)[1][3]
UV Absorption Maximum (λmax) 325 nm (in Methanol)[3]
Molar Absorptivity (ε) Data not available

Mechanism of Action as a UV Stabilizer

The proposed mechanism of action for this compound as a UV stabilizer is analogous to that of other 2-hydroxybenzophenone (B104022) derivatives. The process involves the absorption of UV radiation and its subsequent dissipation as thermal energy through a reversible keto-enol tautomerization.

UV_Stabilization_Mechanism UV_Photon UV Photon (hν) Ground_State Ground State (Keto form) UV_Photon->Ground_State Absorption Excited_State Excited State (Keto form) Ground_State->Excited_State Excitation Tautomer Excited State (Enol form) Excited_State->Tautomer Tautomerization (Proton Transfer) Tautomer->Ground_State Relaxation Heat Heat Tautomer->Heat Energy Dissipation

Caption: Proposed mechanism of UV stabilization by this compound.

Experimental Protocols

The following protocols describe the general procedures for evaluating the performance of this compound as a UV stabilizer in a polymer matrix. Polyethylene (B3416737) is used as an example, but the methods can be adapted for other polymers.

Preparation of Polymer Films

A standardized method for preparing polymer films with and without the UV stabilizer is essential for comparative analysis.

Film_Preparation_Workflow cluster_0 Material Preparation cluster_1 Processing cluster_2 Output Polymer Polyethylene Pellets Melt_Mixing Melt Blending Polymer->Melt_Mixing Stabilizer This compound Stabilizer->Melt_Mixing Control Polyethylene Pellets (Control) Control->Melt_Mixing Film_Extrusion Film Extrusion/Pressing Melt_Mixing->Film_Extrusion Film_With_Stabilizer Polyethylene Film with Stabilizer Film_Extrusion->Film_With_Stabilizer Control_Film Control Polyethylene Film Film_Extrusion->Control_Film

Caption: Workflow for the preparation of polymer films for UV stability testing.

Protocol:

  • Drying: Dry polyethylene pellets in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • Compounding:

    • For the test sample, dry blend the polyethylene pellets with a specified concentration (e.g., 0.5% w/w) of this compound.

    • For the control sample, use only the polyethylene pellets.

  • Melt Blending: Process the dry blends in a twin-screw extruder at a temperature profile appropriate for polyethylene (e.g., 160-180°C) to ensure homogeneous dispersion of the stabilizer.

  • Film Formation: Press the extruded material into thin films of uniform thickness (e.g., 100 µm) using a hydraulic press at a suitable temperature and pressure.

  • Conditioning: Condition the prepared films at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Accelerated Weathering

Accelerated weathering is performed to simulate the long-term effects of sun exposure in a laboratory setting.

Protocol (based on ASTM G154):

  • Apparatus: Use a fluorescent UV accelerated weathering apparatus.

  • Lamps: Employ UVA-340 lamps to simulate the UV portion of the solar spectrum.

  • Exposure Cycle:

    • UV Exposure: 8 hours of UV irradiation at a black panel temperature of 60 ± 3°C.

    • Condensation: 4 hours of condensation at a black panel temperature of 50 ± 3°C.

  • Duration: Expose the polymer film samples for a predetermined duration (e.g., 100, 200, 500 hours).

  • Sample Evaluation: At specified intervals, remove samples for analysis of changes in their physical and optical properties.

Performance Evaluation

The effectiveness of the UV stabilizer is determined by comparing the properties of the stabilized and control films after UV exposure.

4.3.1. Tensile Properties

Changes in mechanical properties, such as tensile strength and elongation at break, are key indicators of polymer degradation.

Protocol (based on ASTM D882):

  • Specimen Preparation: Cut rectangular test specimens from the unexposed and exposed polymer films with standardized dimensions.

  • Testing Machine: Use a universal testing machine equipped with appropriate grips for thin films.

  • Test Procedure:

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen breaks.

  • Data Analysis: Record the tensile strength and elongation at break. Calculate the percentage retention of these properties for the exposed samples relative to the unexposed samples.

4.3.2. Optical Properties

Discoloration and changes in surface gloss are also important measures of UV degradation.

Protocol:

  • Colorimetry: Measure the color change (ΔE*) of the films using a spectrophotometer according to the CIELAB color space.

  • Gloss Measurement: Quantify the surface gloss of the films at a specified angle (e.g., 60°) using a gloss meter.

Expected Results and Data Presentation

While specific performance data for this compound is not currently available in the literature, the following tables illustrate how the results of the proposed experiments should be presented.

Table 2: Hypothetical Tensile Properties of Polyethylene Films After Accelerated Weathering

SampleExposure Time (hours)Tensile Strength Retention (%)Elongation at Break Retention (%)
Control (No Stabilizer) 0100100
2006040
5003015
0.5% this compound 0100100
2009080
5007560

Table 3: Hypothetical Color Change (ΔE) of Polyethylene Films After Accelerated Weathering*

SampleExposure Time (hours)Color Change (ΔE*)
Control (No Stabilizer) 00
2005.2
50012.8
0.5% this compound 00
2001.5
5004.1

Conclusion

This compound possesses the key structural features of a hydroxybenzophenone-type UV stabilizer and is expected to offer protection to polymeric materials against photodegradation. The experimental protocols outlined in this document provide a framework for the systematic evaluation of its performance. Further research is required to generate specific quantitative data on its UV absorption characteristics and its efficacy as a UV stabilizer in various polymer systems.

References

Polymerization of 2'-Hydroxy-4'-methylacetophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An emerging area of interest for researchers in polymer chemistry and materials science is the development of functional polymers from natural or nature-inspired monomers. Derivatives of 2'-Hydroxy-4'-methylacetophenone, a phenolic compound, are valuable precursors for synthesizing polymers with potential applications in cosmetics, pharmaceuticals, and advanced materials due to their inherent antioxidant and UV-stabilizing properties.[1][2][3]

This document provides detailed protocols for the enzymatic polymerization of this compound, a green chemistry approach that offers high selectivity and operates under mild reaction conditions.[4][5] It also outlines methods for the characterization of the resulting polymer.

Application Notes

The enzymatic polymerization of phenolic compounds is a versatile method for producing polyphenols with enhanced biological and physicochemical properties.[5] Unlike conventional chemical routes that may use toxic reagents like formaldehyde, enzymatic catalysis offers a more environmentally benign alternative.[4] Enzymes such as laccase or peroxidase catalyze the one-electron oxidation of phenolic monomers, creating free radicals that couple to form polymer chains.[6] This process typically involves C-C and C-O coupling, leading to a complex, often random, polymer structure.[5]

The resulting poly(this compound) is expected to have applications as:

  • An enhanced antioxidant: Polymerization can improve the antioxidant activity and thermal stability of phenolic monomers, making them more effective in preventing oxidative degradation in various formulations.[5]

  • A UV stabilizer: The phenolic structure suggests inherent UV-absorbing capabilities. As a polymer, it can be incorporated into plastics or coatings to improve durability and resistance to sun damage.[3]

  • A functional additive: In cosmetics and personal care products, the polymer could serve as a multi-functional ingredient, providing antioxidant, anti-inflammatory, and preservative benefits.[2][7]

The properties of the synthesized polymer, such as molecular weight and solubility, can be controlled by modifying reaction conditions like the choice of enzyme, solvent system, and monomer concentration.[5]

Experimental Protocols

Protocol 1: Enzymatic Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using a laccase-catalyzed oxidative polymerization method, adapted from general procedures for phenolic compounds.[5][8]

Materials:

  • This compound (Monomer)[9][10][11][12]

  • Laccase from Trametes versicolor (or other suitable source)

  • Phosphate (B84403) buffer solution (pH 5.0 and pH 7.0)

  • Ethanol (B145695) (biocompatible co-solvent)[5]

  • Distilled water

  • Dialysis membrane (MWCO 1 kDa)

  • Freeze-dryer (Lyophilizer)

Equipment:

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • pH meter

  • Centrifuge

  • Orbital shaker

Procedure:

  • Monomer Solution Preparation: Dissolve 1.0 g of this compound in 50 mL of a 1:1 (v/v) mixture of phosphate buffer (pH 5.0) and ethanol in a 250 mL Erlenmeyer flask. Stir until the monomer is completely dissolved.

  • Enzyme Addition: Prepare a stock solution of laccase (e.g., 10 mg/mL in phosphate buffer). Add a sufficient volume of the laccase solution to the monomer solution to achieve a final enzyme activity of approximately 1000 U/L.[5]

  • Polymerization Reaction: Seal the flask and place it on an orbital shaker at 200 rpm. Allow the reaction to proceed at room temperature (approx. 25°C) for 24 hours. The reaction is open to the air as oxygen is required by the laccase enzyme.[5][8]

  • Enzyme Deactivation: After 24 hours, terminate the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.

  • Polymer Precipitation & Washing: Cool the solution to room temperature. The polymer product may precipitate. Centrifuge the mixture to pellet the polymer. Wash the precipitate twice with distilled water to remove unreacted monomer and buffer salts.

  • Purification by Dialysis: Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., 50% ethanol). Place the solution in a dialysis bag (1 kDa MWCO) and dialyze against distilled water for 48 hours, changing the water every 12 hours to remove low-molecular-weight oligomers and impurities.

  • Isolation: Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain the final polymer product as a solid powder.

  • Characterization: Analyze the dried polymer using Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and use FTIR spectroscopy to confirm the polymer structure.

Protocol 2: Characterization by Gel Permeation Chromatography (GPC)

This protocol outlines the determination of the molecular weight distribution of the synthesized polymer.

Materials:

  • Poly(this compound) sample

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene standards of known molecular weights

Equipment:

  • Gel Permeation Chromatography (GPC) system equipped with:

    • Solvent degasser

    • Isocratic pump

    • Autosampler

    • Column oven

    • Refractive Index (RI) detector

    • GPC columns suitable for the expected molecular weight range

Procedure:

  • Sample Preparation: Prepare a solution of the polymer sample in THF at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of polystyrene standards in THF with known molecular weights covering a broad range (e.g., 500 Da to 100,000 Da).

  • GPC Analysis:

    • Set the GPC system conditions. A typical setup would be:

      • Mobile Phase: THF

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 40°C

    • Inject the polystyrene standards to generate a calibration curve.

    • Inject the polymer sample.

  • Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer.

Data Presentation

The following table presents illustrative data that could be obtained from the polymerization under different pH conditions.

EntryMonomerEnzymepHMonomer Conversion (%)Mn (Da)Mw (Da)PDI (Mw/Mn)
1This compoundLaccase5.0854,2009,8002.33
2This compoundLaccase7.0723,1006,5002.10

Note: The data in this table is hypothetical and serves as an example of expected results. Actual experimental outcomes may vary.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed polymerization mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_analysis Analysis Monomer Monomer Solution (this compound) Polymerization Polymerization (24h, 25°C, Air) Monomer->Polymerization Enzyme Enzyme Solution (Laccase) Enzyme->Polymerization Deactivation Enzyme Deactivation (Heat) Polymerization->Deactivation Purification Purification (Dialysis) Deactivation->Purification Isolation Isolation (Lyophilization) Purification->Isolation Characterization Characterization (GPC, FTIR) Isolation->Characterization

Caption: Experimental workflow for enzymatic polymerization.

G Monomer Phenolic Monomer (this compound) Radical Phenoxy Radical Monomer->Radical Laccase + O2 Coupling Radical Coupling (C-C and C-O bonds) Radical->Coupling Radical->Coupling + More Radicals Polymer Polymer Chain Coupling->Polymer

Caption: Proposed mechanism for laccase-catalyzed polymerization.

References

Protocol for Dissolving 2'-Hydroxy-4'-methylacetophenone in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for dissolving 2'-Hydroxy-4'-methylacetophenone in a range of common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Adherence to these guidelines will help ensure the accurate and reproducible preparation of solutions for various research applications.

Compound Information

  • Compound Name: this compound

  • CAS Number: 6921-64-8

  • Molecular Formula: C₉H₁₀O₂

  • Molecular Weight: 150.17 g/mol

  • Appearance: Colorless to light yellow liquid[1]

  • Density: 1.08 g/mL at 25 °C[1][2]

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The quantitative data is summarized in the table below for easy comparison. For solvents where only qualitative data is available, this is noted.

SolventSolubility (mg/mL)Molar Solubility (M)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)550.36625Sonication is recommended to achieve higher solubility.[3]
Water9.3920.06325Estimated value.
EthanolSolubleNot DeterminedNot SpecifiedQualitative data; a related compound, 4'-hydroxy-2'-methyl acetophenone, is soluble in methanol.
MethanolSolubleNot DeterminedNot SpecifiedQualitative data; a related compound, 4'-hydroxy-2'-methyl acetophenone, is soluble in methanol.[4]
AcetoneSolubleNot DeterminedNot SpecifiedQualitative data.[5]
Dichloromethane (DCM)SolubleNot DeterminedNot SpecifiedQualitative data.[5]
ChloroformSolubleNot DeterminedNot SpecifiedQualitative data.[5]
Ethyl AcetateSolubleNot DeterminedNot SpecifiedQualitative data.[5]

Experimental Protocols

The following section details the methodologies for preparing a stock solution of this compound and a general protocol for determining solubility.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid or liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (appropriate size)

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

Procedure:

  • Calculate the required mass of this compound:

    • For 10 mL of a 10 mM solution, the required mass is 15.017 mg.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.010 L x 0.010 mol/L x 150.17 g/mol = 0.0015017 g = 1.5017 mg (This seems low, let me recheck a source. A vendor provides a pre-made 10mM in 1mL DMSO solution. Let's adjust the protocol for a more standard lab preparation of a higher concentration stock, for example 50mg/mL and then dilutions can be made from it).

Let's re-frame this for a more practical high-concentration stock solution based on the known high solubility in DMSO.

Revised Protocol for Preparation of a 40 mg/mL Stock Solution in DMSO:

  • Weighing the Compound: Accurately weigh 40 mg of this compound using an analytical balance.

  • Solvent Addition: Add the weighed compound to a clean, dry vial. Add approximately 0.8 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial securely and vortex the mixture for 30-60 seconds.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[3] Gentle warming to 37°C can also aid dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to bring the final volume to 1.0 mL.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

General Protocol for Determining Solubility

This protocol outlines a general method to determine the solubility of this compound in a solvent where the quantitative solubility is unknown.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, acetone)

  • Small, sealable glass vials

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • HPLC or UV-Vis spectrophotometer (for concentration determination)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuge the vial to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Concentration Determination: Determine the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Solubility Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Logical Workflow for Solution Preparation

The following diagram illustrates the decision-making process for preparing a solution of this compound.

DissolutionWorkflow start Start: Prepare Solution weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex to Mix add_solvent->vortex check_dissolution Completely Dissolved? vortex->check_dissolution sonicate_heat Apply Sonication and/or Gentle Heat check_dissolution->sonicate_heat No final_volume Adjust to Final Volume check_dissolution->final_volume Yes sonicate_heat->vortex end Solution Ready for Use final_volume->end

Caption: Workflow for dissolving this compound.

Relationship between Compound and Solvents

This diagram shows the relationship between this compound and its solubility in various common solvents.

SolubilityRelationship cluster_polar_aprotic Polar Aprotic Solvents cluster_polar_protic Polar Protic Solvents cluster_nonpolar Nonpolar Solvents compound 2'-Hydroxy-4'- methylacetophenone DMSO DMSO (55 mg/mL) compound->DMSO High Acetone Acetone (Soluble) compound->Acetone Good EthylAcetate Ethyl Acetate (Soluble) compound->EthylAcetate Good Water Water (9.392 mg/mL, est.) compound->Water Low Ethanol Ethanol (Soluble) compound->Ethanol Good Methanol Methanol (Soluble) compound->Methanol Good DCM Dichloromethane (Soluble) compound->DCM Good Chloroform Chloroform (Soluble) compound->Chloroform Good

Caption: Solubility of this compound in common solvents.

References

Application Notes and Protocols for the Quantification of 2'-Hydroxy-4'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2'-Hydroxy-4'-methylacetophenone, a versatile compound utilized in various research and industrial applications. The following sections outline validated analytical methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Introduction

This compound (CAS No. 6921-64-8) is a phenolic ketone that serves as a key intermediate in the synthesis of pharmaceuticals and as an ingredient in cosmetic formulations.[1] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. This document details robust analytical methodologies for its determination in different matrices.

Analytical Methods

A summary of the quantitative performance of the described analytical methods is presented in Table 1. These values are based on methods for structurally similar compounds and serve as a strong estimation for method development and validation.

Table 1: Summary of Quantitative Data for Analytical Methods

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.23 - 5.0 µg/mL[2]10 - 23 µg/L[3][4]Estimated: 0.1 - 0.5 mg/L
Limit of Quantification (LOQ) 0.69 - 15.1 µg/mL[2]20 - 96 µg/L[3][4]Estimated: 0.5 - 2.0 mg/L
**Linearity (R²) **> 0.994[2]> 0.995[4]> 0.99
Accuracy (% Recovery) Expected: 95 - 105%76.6 - 106.3%[4]Expected: 90 - 110%
Precision (%RSD) < 5%< 12.9%[4]< 10%

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of phenolic compounds like this compound.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • UV-Vis or Diode Array Detector (DAD)

  • Autosampler

  • Column oven

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 30-70% B

    • 15-20 min: 70-30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm or 280 nm[5]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter_Sample Sample Filtration (0.45 µm) Sample->Filter_Sample Standard Standard Weighing & Dissolution Filter_Standard Standard Filtration (0.45 µm) Standard->Filter_Standard HPLC_Injection HPLC Injection Filter_Sample->HPLC_Injection Serial_Dilution Serial Dilution of Standard Filter_Standard->Serial_Dilution Serial_Dilution->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the quantification of volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties of phenolic compounds.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or triple quadrupole)

  • Autosampler

  • Data acquisition and processing software

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Sample Preparation and Derivatization:

  • Extract the sample with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent (e.g., 100 µL of pyridine).

  • Add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[6][7]

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent.

  • Prepare a series of calibration standards and subject them to the same derivatization procedure as the samples.

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Sample Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration (SIM) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

GC-MS Analysis Workflow

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with a suitable chromophore. This method is best suited for samples with a relatively simple matrix to avoid interferences.

Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

Method Parameters:

  • Solvent: Methanol or Ethanol

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a solution of this compound from 200 to 400 nm. The expected λmax is around 254 nm or 280 nm.

  • Blank: Use the same solvent as used for the sample and standards.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the chosen solvent to obtain a concentration that falls within the linear range of the calibration curve.

  • Ensure the measured absorbance is within the optimal range of the instrument (typically 0.1 - 1.0).

Standard Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 100 mg/L) in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution (e.g., 1, 2, 5, 10, 15, 20 mg/L).

Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample_Prep Prepare Sample Solution Measure_Absorbance_Sample Measure Absorbance of Sample Sample_Prep->Measure_Absorbance_Sample Standard_Prep Prepare Standard Solutions Determine_Lambda_Max Determine λmax Standard_Prep->Determine_Lambda_Max Measure_Absorbance_Standards Measure Absorbance of Standards Determine_Lambda_Max->Measure_Absorbance_Standards Calibration_Curve Plot Calibration Curve Measure_Absorbance_Standards->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Measure_Absorbance_Sample->Calculate_Concentration Calibration_Curve->Calculate_Concentration

UV-Vis Spectrophotometry Workflow

Method Validation Considerations

For all the above methods, it is essential to perform a proper method validation according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2'-Hydroxy-4'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4'-methylacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in chemical research. Accurate and reliable quantification of this compound is essential for quality control, process monitoring, and research applications. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and specificity.

This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection. The described methodology is suitable for the quantitative determination of the analyte in various sample matrices.

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water with an acidic modifier. This compound, being a moderately polar compound, is retained by the stationary phase. The elution is achieved by a suitable ratio of the mobile phase components. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, allowing for accurate quantification.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)

  • Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with septa, syringe filters (0.45 µm).

Preparation of Mobile Phase and Solutions
  • Mobile Phase A: Water with 0.1% (v/v) phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mobile Phase: A pre-mixed solution of Methanol and Water (e.g., 26:74 v/v) can also be used for simpler analyses.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to prevent column blockage.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These parameters can be optimized to suit the specific instrumentation and separation requirements.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Methanol:Water (26:74, v/v)[1] or Gradient: Acetonitrile and Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C[1]
Detection UV at 280 nm[1]
Run Time Approximately 10 minutes (adjust as needed)

Data Presentation: Quantitative Analysis

A calibration curve should be generated by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The concentration of this compound in the samples can then be determined from this curve. The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following tables present representative validation data based on a similar compound, 4-hydroxyacetophenone, and should be established for this compound.[1]

Table 1: Linearity and Range

AnalyteLinear Range (µg)Correlation Coefficient (r²)
This compound0.080 - 0.700≥ 0.999

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
This compound10< 2.0< 2.0
50< 2.0< 2.0

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)
This compound898.0 - 104.0
1098.0 - 104.0
1298.0 - 104.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound~0.025~0.080

(Note: The quantitative data presented in Tables 1-4 are representative examples based on a structurally similar compound and should be experimentally determined for this compound during method validation.)

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Serial Dilution for Standards B->C D Filtration (0.45 µm) B->D Sample C->D Standards F Standard & Sample Injection D->F E HPLC System Equilibration E->F G Chromatographic Separation F->G H UV Detection at 280 nm G->H I Peak Integration & Area Measurement H->I J Calibration Curve Generation I->J Standards K Quantification of Analyte I->K Samples J->K L Report Generation K->L

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a C18 column with a methanol-water or acetonitrile-water mobile phase and UV detection at 280 nm allows for excellent separation and quantification. This method is suitable for implementation in research, quality control, and drug development laboratories. It is recommended to perform a full method validation to ensure its suitability for the intended application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Hydroxy-4'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-Hydroxy-4'-methylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed method for the synthesis of this compound is the Fries rearrangement of p-cresyl acetate (B1210297) (also known as p-tolyl acetate).[1][2] This reaction involves the rearrangement of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. Other methods include the Friedel-Crafts acetylation of m-cresol, though this can lead to a mixture of isomers.

Q2: What is the primary role of the catalyst in the Fries rearrangement for this synthesis?

A2: In the Fries rearrangement, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for promoting the migration of the acyl group.[1][3][4] The catalyst coordinates with the carbonyl oxygen of the ester, making the acyl group more electrophilic and facilitating its attack on the aromatic ring. Stoichiometric amounts of the catalyst are often required as it complexes with both the starting material and the product.[4][5]

Q3: How does reaction temperature affect the outcome of the synthesis?

A3: Temperature plays a critical role in determining the regioselectivity of the Fries rearrangement.[1][4] Higher reaction temperatures (typically above 160°C) favor the formation of the ortho-isomer (this compound), which is often the desired product.[4] Conversely, lower temperatures (around 60°C or less) tend to favor the formation of the para-isomer.[4] This is a classic example of thermodynamic versus kinetic control, where the more stable ortho-isomer is formed at higher temperatures.

Q4: Can the choice of solvent influence the yield and selectivity?

A4: Yes, the solvent can significantly impact the reaction. Non-polar solvents tend to favor the formation of the ortho-product.[1] As the polarity of the solvent increases, the proportion of the para-product also tends to increase.[1] In some cases, the reaction can be carried out without a solvent.[1] The use of non-polar solvents is also critical for maximizing activity and selectivity when using solid acid catalysts like zeolites.[6]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Suboptimal Reaction Temperature For the desired ortho-isomer, ensure the reaction temperature is sufficiently high (e.g., >160°C for traditional Fries rearrangement).[4] Monitor and control the temperature carefully throughout the reaction.
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all reagents and glassware are thoroughly dried before use. Use a fresh, high-quality catalyst.[7]
Inappropriate Solvent If the yield of the desired ortho-isomer is low, consider using a non-polar solvent or running the reaction neat (without solvent).[1]
Side Reactions The primary side reaction is the formation of the isomeric para-product and cleavage of the ester to form p-cresol.[6] Optimizing the temperature and catalyst can minimize these.
Steric Hindrance If using a substituted starting material, steric hindrance can lower the yield.[1] Longer reaction times or a more active catalyst might be necessary.

Problem 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Unreacted Starting Material (p-cresyl acetate) This indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the amount of catalyst.
para-Isomer Contamination The formation of the para-isomer is a common issue. To favor the ortho-isomer, use higher temperatures and non-polar solvents.[1][4] Purification methods like fractional distillation or column chromatography can be used to separate the isomers.
p-Cresol Impurity Cleavage of the ester bond can lead to the formation of p-cresol.[6] This can be minimized by optimizing reaction conditions. Purification can be achieved through washing with a dilute base to remove the acidic cresol, followed by distillation or chromatography.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Similar Boiling Points of Isomers The ortho and para isomers can have close boiling points, making separation by simple distillation challenging. Use a more efficient fractional distillation column or consider column chromatography for better separation.
Product is an Oil This compound is often a pale yellow liquid, which can make crystallization difficult.[8] Purification by column chromatography is a common and effective method.[9] Steam distillation can also be used to isolate the more volatile ortho-isomer.[4]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and related hydroxyacetophenones under various conditions.

Starting MaterialCatalystSolventTemperature (°C)Yield (%)Product(s)Reference
p-Cresyl acetateAnhydrous AlCl₃None120382-hydroxy-5-methylacetophenone[10]
2-Fluorophenyl acetateAlCl₃ (1.5 equiv)Monochlorobenzene120Not specifiedMixture of ortho and para isomers[11]
Phenyl acetatep-Toluenesulfonic acid (PTSA)NoneNot specifiedGood conversion90% ortho-isomer, 10% para-isomer[7]
Phenyl benzoateAnhydrous AlCl₃ (5 equiv)Nitromethane-10 to RTModerate to goodRegioselective para-isomer[12]
p-Tolyl acetateBEA(15) zeoliten-Decane150~202-hydroxy-5-methylacetophenone (ortho) and p-cresol[6]

Experimental Protocols

Protocol 1: Fries Rearrangement of p-Cresyl Acetate using Aluminum Chloride

This protocol is a general procedure based on literature descriptions.[10]

Materials:

  • p-Cresyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • Dilute hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (approximately 2.4 molar equivalents to the ester).

  • Slowly add p-cresyl acetate (1 molar equivalent) to the aluminum chloride with stirring.

  • Heat the reaction mixture in an oil bath to the desired temperature (e.g., 120-165°C) for the specified time (e.g., 45 minutes to a few hours).[10]

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation, column chromatography, or steam distillation.

Visualizations

experimental_workflow start Start reagents Mix p-cresyl acetate and anhydrous AlCl3 start->reagents heating Heat reaction mixture (e.g., 120-165°C) reagents->heating quench Quench with ice and HCl heating->quench extraction Extract with organic solvent quench->extraction wash Wash organic layer extraction->wash dry Dry and concentrate wash->dry purification Purify product (Distillation/Chromatography) dry->purification product This compound purification->product

Caption: Experimental workflow for the Fries rearrangement.

troubleshooting_low_yield start Low Yield Observed check_temp Is reaction temperature optimal for ortho-isomer? (>160°C) start->check_temp check_catalyst Is the catalyst (e.g., AlCl3) anhydrous and active? check_temp->check_catalyst Yes adjust_temp Increase and control reaction temperature check_temp->adjust_temp No check_solvent Is a non-polar solvent being used? check_catalyst->check_solvent Yes use_fresh_catalyst Use fresh, dry catalyst and anhydrous conditions check_catalyst->use_fresh_catalyst No check_side_products Analyze for side products (para-isomer, p-cresol) check_solvent->check_side_products Yes change_solvent Switch to a non-polar solvent or run neat check_solvent->change_solvent No optimize_conditions Optimize conditions to minimize side reactions check_side_products->optimize_conditions

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Fries Rearrangement of m-Cresyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Fries rearrangement of m-cresyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the Fries rearrangement of m-cresyl acetate?

The Fries rearrangement of m-cresyl acetate is an intramolecular reaction that yields a mixture of ortho- and para-acylated phenols.[1][2] The primary products are 2-hydroxy-4-methylacetophenone (ortho-isomer) and 4-hydroxy-2-methylacetophenone (para-isomer).[3] The ratio of these isomers is highly dependent on the reaction conditions.[1][2]

Q2: What are the common side reactions observed in the Fries rearrangement of m-cresyl acetate?

Several side reactions can occur, leading to a decrease in the yield of the desired hydroxyacetophenones. These include:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the starting material, m-cresyl acetate, back to m-cresol (B1676322) and acetic acid.[1]

  • Intermolecular Acylation: The acylium ion intermediate can acylate another molecule of m-cresyl acetate or the m-cresol byproduct, leading to the formation of di-acylated products or other impurities.[4]

  • Further Esterification: The phenolic hydroxyl group of the product can be esterified by the acylium ion, forming a di-ester byproduct.[1]

  • Alkylation: Under certain conditions, alkylation of the aromatic ring can occur as a minor side reaction.[1]

Q3: How do reaction temperature and solvent polarity affect the ortho/para product ratio?

The regioselectivity of the Fries rearrangement is significantly influenced by temperature and solvent polarity:

  • Temperature: Lower reaction temperatures (typically below 60°C) favor the formation of the para-isomer (4-hydroxy-2-methylacetophenone), which is the thermodynamically controlled product.[2][5] Higher temperatures (often above 100°C) favor the formation of the ortho-isomer (2-hydroxy-4-methylacetophenone), the kinetically controlled product.[1][2]

  • Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho-isomer, while polar solvents generally favor the para-isomer.[2][5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion of m-cresyl acetate - Inactive Lewis acid catalyst (e.g., AlCl₃) due to hydration.- Insufficient amount of catalyst.- Reaction temperature is too low.- Ensure the Lewis acid is anhydrous and handled under inert conditions.- Use a stoichiometric amount of the Lewis acid (at least one equivalent).[6]- Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Low yield of desired hydroxyacetophenones - Presence of moisture leading to hydrolysis of the starting material.- Suboptimal reaction time or temperature, leading to incomplete reaction or product decomposition.- Competing side reactions (intermolecular acylation, further esterification).- Use anhydrous solvents and reagents.- Optimize reaction time and temperature by running small-scale trials and monitoring the reaction progress.- Consider using a less reactive Lewis acid or lower temperatures to minimize side reactions.
Formation of a large amount of m-cresol - Significant hydrolysis of m-cresyl acetate.- Rigorously dry all glassware, solvents, and reagents before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect ortho/para isomer ratio - Reaction temperature is not optimal for the desired isomer.- Incorrect solvent polarity.- For the para-isomer, maintain a low reaction temperature (e.g., 0-25°C).- For the ortho-isomer, use higher temperatures (e.g., >100°C).- Select a solvent with the appropriate polarity for the desired isomer (non-polar for ortho, polar for para).[2][5]
Presence of multiple unexpected byproducts - Intermolecular acylation reactions.- Di-acylation of the product.- Further esterification of the product's hydroxyl group.- Use a higher dilution to favor the intramolecular rearrangement over intermolecular reactions.- Use a milder Lewis acid or lower the reaction temperature.- Optimize the stoichiometry of the Lewis acid.

Data Presentation

Condition Effect on Product Ratio Predominant Isomer
Low Temperature (< 60°C)Favors thermodynamic controlPara-isomer (4-hydroxy-2-methylacetophenone)[2][5]
High Temperature (> 100°C)Favors kinetic controlOrtho-isomer (2-hydroxy-4-methylacetophenone)[1][2]
Non-polar SolventFavors ortho-isomer formationOrtho-isomer (2-hydroxy-4-methylacetophenone)[2][5]
Polar SolventFavors para-isomer formationPara-isomer (4-hydroxy-2-methylacetophenone)[5]

Experimental Protocols

1. Synthesis of m-Cresyl Acetate (Starting Material)

This protocol is adapted from a general procedure for the acetylation of cresols.

  • Materials:

    • m-Cresol

    • Acetic anhydride (B1165640)

    • Pyridine (catalyst)

    • Ice

    • Concentrated Hydrochloric Acid

    • Carbon Tetrachloride (or other suitable extraction solvent)

    • 10% Sodium Hydroxide (B78521) solution

    • Anhydrous Calcium Chloride (or other suitable drying agent)

  • Procedure:

    • In a beaker, combine m-cresol and a catalytic amount of dry pyridine.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride with constant stirring.

    • After the addition is complete, pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., carbon tetrachloride).

    • Wash the organic extract successively with water, 10% sodium hydroxide solution, and again with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).

    • Remove the solvent by distillation.

    • Purify the m-cresyl acetate by vacuum distillation.

2. Fries Rearrangement of m-Cresyl Acetate

This is a general protocol and may require optimization for specific outcomes.

  • Materials:

    • m-Cresyl acetate

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous solvent (e.g., nitrobenzene (B124822) for para-isomer, or no solvent for ortho-isomer)

    • Ice

    • Concentrated Hydrochloric Acid

    • Suitable extraction solvent (e.g., diethyl ether or ethyl acetate)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add m-cresyl acetate and the anhydrous solvent (if used).

    • Cool the mixture in an ice bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride. The addition is exothermic.

    • After the addition is complete, slowly warm the reaction mixture to the desired temperature (low temperature for para-isomer, high temperature for ortho-isomer) and stir for the optimized reaction time.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to separate the ortho and para isomers.

Visualizations

Fries_Rearrangement_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions m-Cresyl Acetate m-Cresyl Acetate Acylium Ion Intermediate Acylium Ion Intermediate m-Cresyl Acetate->Acylium Ion Intermediate Lewis Acid (e.g., AlCl3) Hydrolysis m-Cresol m-Cresyl Acetate->Hydrolysis H2O Ortho-isomer 2-Hydroxy-4-methylacetophenone Acylium Ion Intermediate->Ortho-isomer High Temp. Para-isomer 4-Hydroxy-2-methylacetophenone Acylium Ion Intermediate->Para-isomer Low Temp. Intermolecular Acylation Di-acylated Products Acylium Ion Intermediate->Intermolecular Acylation m-Cresol or m-Cresyl Acetate Further Esterification Di-ester Byproduct Ortho-isomer->Further Esterification Acylium Ion Para-isomer->Further Esterification Acylium Ion

Caption: Reaction pathway for the Fries rearrangement of m-cresyl acetate.

Troubleshooting_Workflow Start Experiment Issue Conversion Low/No Conversion? Start->Conversion Yield Low Yield? Conversion->Yield No Check_Catalyst Check Catalyst Activity & Stoichiometry Conversion->Check_Catalyst Yes Isomer Incorrect Isomer Ratio? Yield->Isomer No Check_Moisture Ensure Anhydrous Conditions Yield->Check_Moisture Yes Byproducts Excess Byproducts? Isomer->Byproducts No Adjust_Temp_Solvent Adjust Temperature & Solvent Polarity Isomer->Adjust_Temp_Solvent Yes Modify_Conditions Modify Reaction Conditions (e.g., dilution, milder catalyst) Byproducts->Modify_Conditions Yes Success Desired Outcome Byproducts->Success No Check_Temp Optimize Temperature Check_Catalyst->Check_Temp Check_Temp->Yield Optimize_Time_Temp Optimize Reaction Time & Temperature Check_Moisture->Optimize_Time_Temp Optimize_Time_Temp->Isomer Adjust_Temp_Solvent->Byproducts Modify_Conditions->Success

Caption: Troubleshooting workflow for the Fries rearrangement.

References

Purification of crude 2'-Hydroxy-4'-methylacetophenone by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2'-Hydroxy-4'-methylacetophenone by column chromatography. It is designed for researchers, scientists, and professionals in drug development.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound on a silica (B1680970) gel column. Optimization may be required based on the specific impurity profile of the crude material.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane (B92381), Ethyl Acetate (B1210297), Dichloromethane (B109758) (all HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation and Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent. Dichloromethane is often a good choice.

    • Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample solution or the silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., a high ratio of hexane to ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. This allows for the separation of compounds with different polarities.

    • Collect fractions of a consistent volume.

  • Monitoring the Separation:

    • Monitor the separation by spotting collected fractions on a TLC plate.

    • Develop the TLC plate in a solvent system that gives good separation of the desired product from impurities.

    • Visualize the spots under a UV lamp. The desired product, this compound, is UV active.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Mobile Phase Optimization

The optimal mobile phase for column chromatography is typically determined by preliminary TLC experiments. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4.

Hexane:Ethyl Acetate Ratio (v/v)Expected Rf of this compoundObservations
95:5Low (e.g., < 0.1)Compound will elute very slowly from the column. Good for separating very non-polar impurities.
90:10Moderate (e.g., 0.1 - 0.2)A good starting point for elution.
80:20Ideal (e.g., 0.2 - 0.4)Likely to be a suitable mobile phase for eluting the product.
70:30High (e.g., > 0.4)Compound may elute too quickly, leading to poor separation from more polar impurities.

Note: These are estimated values. Actual Rf values should be determined experimentally.

Table 2: Potential Impurities and their Relative Polarity

CompoundStructureExpected PolarityExpected Elution Order
m-Cresyl acetate (Starting Material)Less PolarEarlier than the product
This compound (Product) Moderately Polar -
4'-Hydroxy-2'-methylacetophenone (Isomer)More PolarLater than the product

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc pool Pool Pure Fractions tlc->pool Identify Pure Fractions evaporate Evaporate Solvent pool->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered poor_separation Poor Separation / Co-elution start->poor_separation tailing Peak Tailing / Streaking start->tailing no_elution Product Not Eluting start->no_elution low_yield Low Yield start->low_yield optimize_solvent Optimize Mobile Phase (TLC) poor_separation->optimize_solvent gradient Use a Shallower Gradient poor_separation->gradient check_loading Check for Column Overloading poor_separation->check_loading tailing->optimize_solvent Add a small amount of acetic acid dry_load Use Dry Loading Technique tailing->dry_load change_stationary_phase Switch to Neutral Alumina (B75360) tailing->change_stationary_phase increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity prevent_decomposition Check for Compound Decomposition on Silica no_elution->prevent_decomposition low_yield->check_loading Avoid overloading check_fractions Check All Fractions Carefully (TLC) low_yield->check_fractions low_yield->prevent_decomposition

Caption: Troubleshooting guide for common column chromatography issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My compound is streaking or tailing on the TLC plate and the column. How can I resolve this?

A: Tailing is a common issue with phenolic compounds on silica gel due to strong interactions with the acidic silanol (B1196071) groups of the stationary phase. Here are some solutions:

  • Optimize the Mobile Phase: Add a small amount (0.1-1%) of a polar, acidic modifier like acetic acid to the mobile phase. This can help to protonate the silanol groups and reduce their interaction with your compound.

  • Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Dry Loading: If you are wet-loading your sample in a highly polar solvent, this can cause band broadening and tailing. Try the dry loading technique described in the protocol.

Q2: I am not getting good separation between my product and an impurity, even though they have different Rf values on the TLC plate.

A: This can happen for several reasons:

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.

  • Improper Column Packing: An unevenly packed column will have channels that lead to poor separation. Ensure the silica gel is packed uniformly.

  • Gradient is too Steep: If you are running a gradient elution, increasing the polarity too quickly may not allow for sufficient separation of closely eluting compounds. Try a shallower gradient.

Q3: My product is not coming off the column.

A: If your product is not eluting, it is likely too strongly adsorbed to the silica gel.

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate or even switch to a more polar solvent system like dichloromethane/methanol.

  • Check for Decomposition: It is possible that your compound is degrading on the acidic silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots have appeared. If decomposition is an issue, switching to a neutral stationary phase like alumina is recommended.

Q4: The yield of my purified product is very low.

A: A low yield can be due to several factors:

  • Incomplete Elution: Your product may still be on the column. After it seems all the product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) and check this fraction by TLC.

  • Decomposition on the Column: As mentioned above, the acidic nature of silica gel can cause degradation of sensitive compounds.

  • Fractions Pooled Incorrectly: You may have discarded fractions that contained your product. It is crucial to carefully analyze all fractions by TLC before combining and discarding them.

Q5: What is a good starting solvent system for this purification?

A: A common and effective mobile phase for moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. A literature report also suggests using 33% dichloromethane in petroleum ether, which can be a good alternative to test during your initial TLC optimization. Always perform TLC analysis first to determine the optimal solvent ratio for your specific crude mixture.

Technical Support Center: Recrystallization of 2'-Hydroxy-4'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2'-Hydroxy-4'-methylacetophenone. The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining a high-purity crystalline product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This issue can arise from a few factors:

  • Inappropriate Solvent Choice: this compound is a polar molecule. Your chosen solvent may not be polar enough to dissolve it effectively. Refer to the solvent selection guide below. Good starting points for single-solvent recrystallization are ethanol (B145695), methanol, or acetone.

  • Insufficient Solvent: You may not be using a sufficient volume of solvent. Incrementally add more hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce your final yield.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of your compound has dissolved but a small amount of solid remains, this is likely the case. In this situation, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common for compounds with melting points lower than the boiling point of the solvent or when the solution is supersaturated at a temperature above the compound's melting point. To address this:

  • Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. This can help keep the compound in solution at a lower temperature, allowing for crystallization to occur below its melting point.

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature for a longer period before placing it in an ice bath. Insulating the flask can also promote gradual cooling.

  • Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly. A common mixture for similar phenolic compounds is ethanol and water, or ethyl acetate (B1210297) and hexane.

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: The absence of crystal formation is usually due to either using too much solvent or the solution being reluctant to nucleate. Try the following techniques to induce crystallization:

  • Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Reheat the solution to evaporate some of the solvent and then attempt the cooling and crystallization process again.

Q4: The recrystallization resulted in a very low yield. What could have gone wrong?

A4: A low yield can be attributed to several factors:

  • Excessive Solvent: As mentioned previously, using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure all glassware is pre-heated.

  • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including a period in an ice bath, to maximize crystal formation.

  • Washing with Room Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

A: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its chemical structure (a phenolic ketone), good candidate solvents include:

  • Single Solvents: Ethanol, methanol, acetone, and ethyl acetate.

  • Mixed Solvents: Ethanol/water, ethyl acetate/hexane. A mixture of ethanol and ethyl acetate has been shown to be effective for the recrystallization of the similar compound, 4-hydroxyacetophenone.

A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.

Q: How can I decolorize my sample if it has a colored impurity?

A: If your crude product is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal and any other insoluble impurities.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
WaterLowLow to ModeratePotentially suitable in a mixed solvent system (e.g., with ethanol).
EthanolModerateHighGood candidate for single-solvent recrystallization.
MethanolModerateHighGood candidate for single-solvent recrystallization.
AcetoneHighVery HighMay not be ideal due to high solubility at room temperature, potentially leading to low yield.[1]
Ethyl AcetateModerateHighGood candidate for single-solvent or mixed-solvent recrystallization.[1]
DichloromethaneHighN/A (low boiling point)Generally not suitable for recrystallization due to high solubility and low boiling point.[1]
ChloroformHighN/A (low boiling point)Generally not suitable for recrystallization due to high solubility and low boiling point.[1]
HexaneVery LowLowGood candidate as an anti-solvent in a mixed-solvent system (e.g., with ethyl acetate).
TolueneLowModerate to HighPotential candidate for single-solvent recrystallization.
Dimethyl Sulfoxide (DMSO)Very HighVery HighNot suitable for recrystallization due to very high solubility.[1]

Note: This table is based on general solubility principles for phenolic ketones and available qualitative data. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: A flowchart illustrating the general workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution1 Reheat & Add More Solvent oiling_out->solution1 solution2 Cool More Slowly oiling_out->solution2 solution3 Change Solvent System oiling_out->solution3 solution4 Scratch Flask / Add Seed Crystal no_crystals->solution4 solution5 Reduce Solvent Volume no_crystals->solution5 low_yield->solution5 Too much solvent used solution6 Check for Premature Crystallization low_yield->solution6 solution7 Ensure Complete Cooling low_yield->solution7

Caption: A decision tree outlining troubleshooting steps for common recrystallization problems.

References

Preventing degradation of 2'-Hydroxy-4'-methylacetophenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-Hydroxy-4'-methylacetophenone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent its degradation during storage and experimental use.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. As a phenolic compound, it is susceptible to degradation from light, heat, and oxidation.

Recommended Storage Conditions:

ConditionSolid (Neat) CompoundStock Solutions
Temperature 0-8°C (short-term) or -20°C (long-term)-20°C for up to 1 month; -80°C for up to 6 months.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Overlay with an inert gas before sealing.
Light Protect from light by storing in an amber vial or a light-blocking container.Use amber vials or wrap vials in aluminum foil.
Moisture Store in a desiccator to prevent moisture absorption.Use anhydrous solvents for preparing solutions.

Q2: My this compound has turned a pale yellow color. Is it still usable?

A2: A pale yellow coloration can be an initial sign of degradation, likely due to oxidation or photodegradation. While minor color change may not significantly impact purity for some applications, it is recommended to re-test the purity of the compound before use, especially for sensitive quantitative experiments. For optimal results, using a fresh, colorless or off-white batch is advisable.

Q3: Can I store stock solutions of this compound at room temperature?

A3: Storing stock solutions at room temperature is not recommended. Phenolic compounds are generally less stable in solution and can degrade more rapidly at ambient temperatures, especially when exposed to light and oxygen. For consistent experimental results, prepare fresh solutions or store them at -20°C or -80°C for the recommended durations.

Preventing Degradation

Q4: What are the main degradation pathways for this compound?

A4: Based on its chemical structure (a phenolic ketone), this compound is susceptible to three primary degradation pathways: oxidation, photodegradation, and hydrolysis under certain pH conditions.

cluster_degradation Degradation Pathways A This compound B Oxidation (e.g., air, peroxides) A->B Susceptible to D Photodegradation (UV/Vis light) A->D Susceptible to F Hydrolysis (High pH) A->F Susceptible to C Oxidized Products (e.g., quinones, carboxylic acids) B->C Leads to E Photodegradation Products (e.g., radical species, rearranged products) D->E Leads to G Hydrolytic Products (e.g., cleavage products) F->G Leads to

Figure 1: Potential degradation pathways for this compound.

Q5: How can I prevent oxidative degradation of this compound in my formulations?

A5: To prevent oxidative degradation, consider adding antioxidants to your formulation. The choice of antioxidant depends on the solvent system (aqueous or lipid-based) and the pH of your formulation.

Commonly Used Antioxidants:

AntioxidantSolubilityRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT) Lipid-soluble0.01 - 0.1%Effective in non-aqueous formulations.[2][3]
Butylated Hydroxyanisole (BHA) Lipid-soluble0.01 - 0.1%Often used in combination with BHT.[2][4]
Ascorbic Acid (Vitamin C) Water-soluble0.01 - 0.1%Suitable for aqueous formulations; can be pH-dependent.[5]
Propyl Gallate Lipid-soluble0.005 - 0.15%Can be used in oils and fats.[2]
Sodium Metabisulfite Water-soluble0.01 - 1.0%Effective in aqueous solutions, but can be incompatible with some APIs.

It is crucial to perform compatibility studies to ensure the chosen antioxidant does not react with this compound or other components in your formulation.

Troubleshooting Guides

HPLC Analysis Issues

Q6: I am observing peak tailing during the HPLC analysis of this compound. What could be the cause and how can I fix it?

A6: Peak tailing for phenolic compounds is a common issue in reverse-phase HPLC. It is often caused by the interaction of the acidic phenolic hydroxyl group with residual silanols on the silica-based column packing.

cluster_troubleshooting Troubleshooting HPLC Peak Tailing A Peak Tailing Observed B Check Mobile Phase pH A->B C Lower pH (e.g., 2.5-3.5) to suppress silanol (B1196071) ionization B->C Yes D Use a Competing Base B->D No J Problem Resolved C->J E Add Triethylamine (TEA) (0.1% v/v) to mobile phase D->E Yes F Column Overload? D->F No E->J G Reduce sample concentration or injection volume F->G Yes H Use a Different Column F->H No G->J I Try an end-capped column or a column with a different stationary phase H->I Yes I->J

Figure 2: Logical workflow for troubleshooting HPLC peak tailing.

Q7: I am seeing ghost peaks in my HPLC chromatogram. What are the possible sources?

A7: Ghost peaks can arise from several sources. A systematic approach is needed to identify and eliminate them.

Potential Sources of Ghost Peaks and Solutions:

SourceDescriptionSolution
Contaminated Mobile Phase Impurities in the solvents or buffer salts can accumulate on the column and elute as peaks, especially in gradient runs.Use high-purity, HPLC-grade solvents and fresh buffers. Filter all mobile phase components.
Sample Carryover Residual sample from a previous injection adheres to the injector needle, loop, or column and elutes in a subsequent run.Implement a needle wash step with a strong solvent in your injection sequence. Run a blank after a high-concentration sample.
Degradation in Vial The compound may degrade in the autosampler vial while waiting for injection, especially if exposed to light or elevated temperatures.Prepare samples fresh and use amber vials. If necessary, use a cooled autosampler.
Bleed from Plasticware Leachables from plastic vials or pipette tips can introduce interfering compounds.Use high-quality polypropylene (B1209903) or glass vials and tips.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of This compound (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h start->acid base Base Hydrolysis 0.1 M NaOH, RT, 4h start->base oxidative Oxidative 3% H2O2, RT, 24h start->oxidative thermal Thermal Solid & Solution, 80°C, 48h start->thermal photo Photolytic ICH Q1B conditions (1.2 million lux-hours Vis, 200 watt-hours/m² UV) start->photo analyze Analyze all samples by Stability-Indicating HPLC-UV/PDA acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze characterize Characterize Degradation Products (LC-MS, NMR if necessary) analyze->characterize

Figure 3: Workflow for a forced degradation study of this compound.

Protocol Details:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Collect samples at shorter intervals (e.g., 0.5, 2, 4 hours) due to the higher reactivity of phenols at high pH. Neutralize before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature. Protect from light. Collect samples at various time points (e.g., 2, 8, 24 hours).

    • Thermal Degradation: Expose both the solid compound and a solution to dry heat (e.g., 80°C) for up to 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6][7] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to check for peak purity and identify the formation of new chromophores.

Stability-Indicating HPLC Method

The following is a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products. Method optimization will be required.

HPLC Parameters:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or scan with PDA for optimal wavelength)

Validation of the Method:

Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[6][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Technical Support Center: Optimizing Chalcone Synthesis with 2'-Hydroxy-4'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chalcones from 2'-Hydroxy-4'-methylacetophenone.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the Claisen-Schmidt condensation for chalcone (B49325) synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my chalcone yield consistently low?

A1: Low yields in Claisen-Schmidt condensation can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Sub-optimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is crucial. Traditional methods often use strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in alcoholic solvents such as ethanol (B145695) or methanol.[1] For the synthesis of 2'-hydroxy chalcone, isopropyl alcohol (IPA) has been shown to be a better solvent than methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran.[2][3] Temperature also has a drastic effect on product yield and purity, with the best yield often obtained at 0°C.[2][3]

  • Incomplete Reaction: The reaction may not have gone to completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If the starting materials are still present after a significant amount of time, consider extending the reaction time or adjusting the temperature.[1] For the reaction of o-hydroxy acetophenone (B1666503) and benzaldehyde, the reaction should be complete in approximately 4 hours.[2][3]

  • Side Reactions: Competing reactions can significantly reduce the yield of the desired chalcone. Common side reactions include the Cannizzaro reaction of the aromatic aldehyde, self-condensation of the ketone, and the formation of bis-condensation products.[1]

  • Product Precipitation Issues: In many cases, the chalcone product precipitates from the reaction mixture, which allows for easy isolation by filtration.[1] If the product remains dissolved, this can complicate purification and lead to lower isolated yields.[1] Dihydroxy chalcones, for instance, can be highly soluble in methanol/water mixtures.[4]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: The presence of multiple spots on a TLC plate indicates a mixture of products. Besides unreacted starting materials, common side products in a Claisen-Schmidt condensation include:

  • Aldol Addition Product: This is the initial β-hydroxy ketone formed before dehydration. In some cases, the dehydration step to form the α,β-unsaturated ketone (chalcone) can be slow. The use of stronger bases or higher temperatures can promote dehydration.[1]

  • Cannizzaro Reaction Products: Aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction in the presence of a strong base to yield a carboxylic acid and an alcohol.[1] This can be minimized by using a less concentrated base or by the slow addition of the base to the reaction mixture.[1]

  • Bis-condensation Product: This occurs when a ketone with two alpha-carbon positions reacts with two equivalents of the aldehyde. To minimize this, a stoichiometric ratio of ketone to aldehyde (1:1) or a slight excess of the ketone can be used.[1]

  • Self-condensation of Ketone: The ketone can react with itself, especially if it is more reactive than the aldehyde.

To minimize side products, it is crucial to control the reaction conditions carefully, including stoichiometry, temperature, and the rate of addition of the base.

Q3: My product is a dark, tar-like substance and difficult to purify. What could be the cause and how can I resolve this?

A3: The formation of a dark, tar-like product can be due to several factors:

  • Air Oxidation: Some chalcones, particularly those with multiple hydroxyl groups, can be sensitive to air oxidation, which can lead to discoloration. One researcher reported that a chalcone synthesized from 2-hydroxyacetophenone (B1195853) and salicylaldehyde (B1680747) turned black upon exposure to air at room temperature.[5] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if you suspect your product is air-sensitive.

  • Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting materials or the product. Adhering to optimized temperature and time protocols is crucial.

  • Excessive Base: Using too much strong base can promote side reactions and polymerization, leading to the formation of intractable mixtures.

To resolve this issue, try the following:

  • Optimize Base Concentration: Use the minimum effective amount of base.

  • Control Temperature: Maintain a low temperature (e.g., 0°C) throughout the reaction.[2][3]

  • Inert Atmosphere: If air sensitivity is suspected, perform the reaction and workup under an inert atmosphere.

  • Purification: If a dark product is formed, purification by column chromatography on silica (B1680970) gel may be necessary to isolate the desired chalcone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the synthesis of a chalcone from this compound?

A1: Based on optimized methods for similar 2'-hydroxy chalcones, the following starting conditions are recommended:

  • Reactants: Equimolar amounts of this compound and the desired aromatic aldehyde.[6]

  • Solvent: Isopropyl alcohol (IPA).[2][3]

  • Catalyst: Sodium hydroxide (NaOH) solution (e.g., 40%).[2][3]

  • Temperature: 0°C.[2][3]

  • Reaction Time: Approximately 4 hours, with monitoring by TLC.[2][3]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[1] A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to achieve good separation between the starting materials (acetophenone and aldehyde) and the chalcone product.[7] The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate.

Q3: What is the best way to purify the synthesized chalcone?

A3: The purification method depends on the physical properties of the chalcone.

  • Filtration: If the chalcone precipitates from the reaction mixture as a solid, it can be isolated by simple filtration, followed by washing with a suitable solvent (e.g., cold ethanol or water) to remove impurities.[1][7]

  • Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.[7]

  • Column Chromatography: If the product is an oil or if filtration and recrystallization do not yield a pure product, column chromatography on silica gel is a reliable purification method.[8] A gradient of ethyl acetate (B1210297) in hexane is often used as the eluent.[8]

Data Presentation

Table 1: Optimized Reaction Conditions for 2'-Hydroxy Chalcone Synthesis

ParameterOptimized ConditionReference
Solvent Isopropyl Alcohol (IPA)[2][3]
Catalyst 40% Sodium Hydroxide (NaOH)[2][3]
Temperature 0°C[2][3]
Reaction Time ~4 hours[2][3]
Reactant Ratio 0.05 mol[2][3]
Catalyst Volume 20 ml[2][3]
Solvent Volume 50 ml[2][3]

Table 2: Comparison of Yields for Different Synthesis Methods

Synthesis MethodYieldReference
Grinding Method32.6%[1]
Reflux Method9.2%[1]
Claisen-Schmidt (various 2'-hydroxy-chalcones)22-85%[9]
Ultrasound-assisted (oxyalkylated 2'-hydroxy-chalcones)80-91%[10]

Experimental Protocols

Optimized Protocol for the Synthesis of 2'-Hydroxy Chalcone

This protocol is adapted from an optimized method for the synthesis of 2'-hydroxy chalcone.[2][3]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of this compound and 0.05 mol of the desired aromatic aldehyde in 50 ml of isopropyl alcohol (IPA).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Catalyst Addition: While stirring vigorously, slowly add 20 ml of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Continue stirring the reaction mixture at 0°C for approximately 4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Washing: Wash the solid with cold water until the washings are neutral.

  • Drying: Dry the crude product in a desiccator.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and aldehyde in IPA cool Cool to 0°C start->cool add_base Add 40% NaOH dropwise cool->add_base react Stir at 0°C for ~4 hours add_base->react quench Pour into ice and acidify with HCl react->quench filter Collect solid by vacuum filtration quench->filter wash Wash with cold water filter->wash dry Dry the product wash->dry purify Recrystallize from ethanol dry->purify

Caption: A typical experimental workflow for the synthesis of chalcones.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Chalcone Yield conditions Sub-optimal Conditions start->conditions incomplete Incomplete Reaction start->incomplete side_reactions Side Reactions start->side_reactions precipitation Precipitation Issues start->precipitation optimize_conditions Optimize T, t, solvent, catalyst conditions->optimize_conditions monitor_tlc Monitor with TLC, extend time incomplete->monitor_tlc control_stoichiometry Control stoichiometry, T, base addition side_reactions->control_stoichiometry adjust_solvent Adjust solvent for precipitation precipitation->adjust_solvent

Caption: A troubleshooting workflow for addressing low chalcone yields.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration acetophenone 2'-Hydroxy-4'-methyl- acetophenone enolate Enolate acetophenone->enolate Deprotonation alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack base Base (OH⁻) base->acetophenone aldehyde Aromatic Aldehyde aldehyde->alkoxide aldol Aldol Adduct alkoxide->aldol Protonation chalcone Chalcone aldol->chalcone Dehydration

Caption: The mechanism of the Claisen-Schmidt condensation for chalcone synthesis.

References

How to increase the regioselectivity of the Fries rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to achieving high regioselectivity in the Fries rearrangement.

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of ortho and para isomers)

Question: My Fries rearrangement is yielding a mixture of ortho and para isomers that is difficult to separate. How can I improve the selectivity for a single isomer?

Answer: The regioselectivity of the Fries rearrangement is primarily governed by reaction temperature and the choice of solvent.[1][2] By carefully adjusting these parameters, you can significantly favor the formation of either the ortho or the para product.

Troubleshooting Steps:

  • Temperature Adjustment:

    • To favor the para isomer: Lower reaction temperatures are generally preferred.[2] This is because the para product is the kinetically favored isomer. Reactions are often carried out at temperatures below 60°C.

    • To favor the ortho isomer: Higher reaction temperatures promote the formation of the ortho product.[2] The ortho isomer is the thermodynamically more stable product due to the formation of a bidentate complex with the Lewis acid catalyst.[2] Temperatures exceeding 160°C are often used to maximize the yield of the ortho isomer.[1]

  • Solvent Polarity:

    • To favor the para isomer: The use of polar solvents increases the proportion of the para product.[2]

    • To favor the ortho isomer: Non-polar solvents or conducting the reaction neat (without a solvent) favor the formation of the ortho product.[1][2]

The following diagram illustrates the decision-making process for optimizing regioselectivity:

G Optimizing Regioselectivity start Start: Poor Regioselectivity desired_product Desired Product? start->desired_product ortho_conditions Use High Temperature (>160°C) and a Non-Polar Solvent desired_product->ortho_conditions Ortho Isomer para_conditions Use Low Temperature (<60°C) and a Polar Solvent desired_product->para_conditions Para Isomer end Achieved High Regioselectivity ortho_conditions->end para_conditions->end

Caption: Decision workflow for enhancing the regioselectivity of the Fries rearrangement.

Issue 2: Low Yield of the Desired Product

Question: I have managed to improve the regioselectivity, but the overall yield of my hydroxyaryl ketone is low. What are the potential causes and solutions?

Answer: Low yields in the Fries rearrangement can stem from several factors, including substrate stability, catalyst deactivation, and the formation of side products.[1]

Troubleshooting Steps:

  • Substrate Stability: The Fries rearrangement is often conducted under harsh conditions.[2] Ensure your phenolic ester and the acyl group are stable under these conditions. Highly substituted acyl groups can lead to lower yields due to steric hindrance.[2][3]

  • Catalyst Choice and Stoichiometry: While AlCl₃ is the most common Lewis acid, others like BF₃, TiCl₄, and SnCl₄ can be used.[4] The choice of catalyst can influence the yield. Ensure you are using a sufficient amount of the Lewis acid (often in stoichiometric amounts or greater) as it complexes with both the starting material and the product.[5]

  • Reaction Time and Temperature: Incomplete conversion can be a cause of low yields, which may be addressed by increasing the reaction time or temperature.[1] However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of side products, thereby reducing the isolated yield.[1][6] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: The primary side product is often the phenol (B47542) resulting from the cleavage of the ester bond.[7] The formation of di-acylated and other polymeric materials can also reduce the yield of the desired product. Careful control of reaction conditions can minimize these side reactions.

The following diagram outlines a general workflow for troubleshooting low yields:

G Troubleshooting Low Yield start Start: Low Yield check_stability Is the substrate stable under reaction conditions? start->check_stability check_stability->start No (Consider alternative synthesis) optimize_catalyst Optimize Catalyst: - Type - Stoichiometry check_stability->optimize_catalyst Yes optimize_conditions Optimize Reaction Conditions: - Monitor by TLC - Adjust time and temperature optimize_catalyst->optimize_conditions consider_side_reactions Analyze for side products (e.g., phenol) optimize_conditions->consider_side_reactions end Improved Yield consider_side_reactions->end

Caption: A systematic workflow for addressing low product yields in the Fries rearrangement.

Data Presentation

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. The following table summarizes the effect of temperature on the ortho:para ratio for the Fries rearrangement of 2-fluorophenyl acetate (B1210297) in monochlorobenzene with 1.5 equivalents of AlCl₃.

EntryTemperature (°C)ortho:para RatioTotal Yield (%)
1401.0 : 2.1345
2601.0 : 1.8565
3801.0 : 1.5480
41002.84 : 1.088
51203.03 : 1.092
61501.95 : 1.075
71701.72 : 1.062
Data adapted from a study on the scalable synthesis of fluoro building blocks.[1]

Experimental Protocols

Protocol 1: General Procedure for Favoring the para-Hydroxyaryl Ketone

This protocol is designed to favor the formation of the para isomer by employing a lower reaction temperature.

Materials:

  • Phenolic ester (1.0 eq.)

  • Lewis acid (e.g., AlCl₃, 1.1 - 2.5 eq.)

  • Polar solvent (e.g., nitrobenzene, 1,2-dichloroethane)

  • Ice

  • Concentrated hydrochloric acid

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the phenolic ester (1.0 eq.) and the polar solvent.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add the Lewis acid (e.g., AlCl₃) in portions, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Favoring the ortho-Hydroxyaryl Ketone

This protocol is designed to favor the formation of the ortho isomer by using a higher reaction temperature and a non-polar solvent.[1]

Materials:

  • Phenolic ester (1.0 eq.)

  • Lewis acid (e.g., AlCl₃, 1.1 - 2.5 eq.)

  • Non-polar solvent (e.g., toluene, xylene, or neat)

  • Ice

  • Concentrated hydrochloric acid

  • Organic solvent for extraction (e.g., dichloromethane)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the phenolic ester (1.0 eq.) and the non-polar solvent (or no solvent).

  • Slowly add the Lewis acid (e.g., AlCl₃) in portions.

  • Heat the reaction mixture to a high temperature (e.g., >160°C).[1] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • The crude product can then be purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fries rearrangement?

The generally accepted mechanism involves the initial coordination of a Lewis acid to the carbonyl oxygen of the ester. This is followed by the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the aromatic ring at either the ortho or para position.[2]

Q2: Are there alternatives to the standard Lewis acid-catalyzed Fries rearrangement?

Yes, there are several variations:

  • Photo-Fries Rearrangement: This reaction is induced by UV light and proceeds through a radical mechanism.[2] It can be a useful alternative as it does not require a catalyst, but yields can be low.[2] The use of micellar solutions has been shown to improve the regioselectivity of the photo-Fries rearrangement.[8]

  • Anionic Fries Rearrangement: This involves the ortho-metalation of an aryl ester or carbamate (B1207046) with a strong base, followed by an intramolecular rearrangement to give the ortho-acylated product.[2][9] This method is highly regioselective for the ortho position.[9]

Q3: What are the main limitations of the Fries rearrangement?

The Fries rearrangement has some limitations:

  • The reaction often requires harsh conditions, which can be unsuitable for sensitive substrates.[2]

  • Yields can be low for sterically hindered substrates.[2][3]

  • Substrates with strongly deactivating or meta-directing groups on the aromatic ring often give poor yields.[2][3]

Q4: Can I use other Lewis acids besides aluminum chloride?

Yes, a variety of Lewis acids can be used to catalyze the Fries rearrangement, including boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[4] Additionally, strong Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid have also been employed.[2] The choice of catalyst can impact both the yield and the regioselectivity of the reaction. More environmentally friendly heterogeneous catalysts are also being actively researched.[10]

References

Troubleshooting low yields in Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Claisen-Schmidt Condensation

Welcome to the technical support center for the Claisen-Schmidt condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and why is it important?

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2][3] This reaction is fundamental in organic synthesis for forming α,β-unsaturated ketones, which are valuable intermediates for various biologically active compounds, including chalcones, flavonoids, and other therapeutic agents.[1][4][5]

Q2: Why is a base typically preferred over an acid catalyst in this reaction?

While both acid and base catalysts can be employed, bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are more commonly used.[2] Acidic conditions can lead to undesirable side reactions. For instance, Friedel-Crafts type reactions can occur where the protonated ketone or aldehyde reacts with the aromatic ring of the starting materials, leading to lower yields and more complex purification processes.[2]

Q3: What are the primary advantages of "green chemistry" approaches like solvent-free or microwave-assisted synthesis for Claisen-Schmidt condensations?

Green chemistry methods offer significant benefits over traditional protocols:

  • Solvent-Free Grinding: This technique minimizes environmental impact by eliminating the need for hazardous organic solvents.[6] It often involves the simple grinding of reactants with a solid catalyst, which can lead to shorter reaction times and simplified product isolation.[6]

  • Microwave Irradiation: This method can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.[7]

Troubleshooting Guide for Low Yields

Low or no product yield is a frequent challenge in Claisen-Schmidt condensations. The following guide provides a systematic approach to identifying and resolving common issues.

Issue 1: No or Very Low Product Formation

If you observe little to no formation of your desired product, consider the following potential causes and solutions:

Potential Cause Recommended Solution
Inactive or Inappropriate Base/Catalyst The base may be old, deactivated by moisture, or not strong enough. For moisture-sensitive bases like NaH, ensure they are fresh and handled under anhydrous conditions.[2][8] Consider switching to a stronger base if necessary.[8] Acidic impurities in reactants or solvents can also neutralize the base; ensure all reagents are pure.[6]
Suboptimal Reaction Temperature The reaction may require heating to overcome the activation energy.[2] Conversely, excessively high temperatures can promote side reactions.[1][9] Monitor the reaction at room temperature first, and if it is sluggish, consider gentle heating.
Poor Reagent Quality Impurities in the starting materials, such as oxidized aldehyde, can inhibit the reaction.[9] It is advisable to use pure reagents, and distillation of liquid aldehydes before use is recommended.
Steric Hindrance Highly substituted ketones or aldehydes may react more slowly due to steric hindrance.[2][8] If possible, consider using a less sterically hindered reactant.
Reversibility of the Aldol Addition The initial aldol addition can be a reversible process. To drive the reaction towards the final α,β-unsaturated product, ensure conditions favor the subsequent dehydration step. This can often be achieved by heating.[6]
Issue 2: Formation of Multiple Products

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of products, which can complicate purification and reduce the yield of the desired compound.

Side Reaction How to Minimize
Self-Condensation of the Ketone This is a common side reaction when the ketone is highly enolizable.[8][9] To minimize this, slowly add the ketone to a mixture of the aldehyde and the base.[1][2] Using a slight excess of the non-enolizable aldehyde can also favor the desired cross-condensation.[2][9]
Cannizzaro Reaction Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens can undergo disproportionation to form an alcohol and a carboxylic acid.[1][8] This can be minimized by using a milder base, lower reaction temperatures, or by ensuring the enolizable ketone is readily available to react.[6]
Formation of Bis-adducts If the ketone has α-hydrogens on both sides of the carbonyl group (e.g., acetone), it can react with two equivalents of the aldehyde. To favor the mono-substituted product, use a 1:1 stoichiometry and add the aldehyde slowly to the ketone and base mixture.[6]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different catalysts and conditions on the yield of chalcones in the Claisen-Schmidt condensation. This data is illustrative and specific results will vary depending on the substrates used.

Entry Aldehyde Ketone Catalyst Solvent Temperature Time Yield (%)
1BenzaldehydeAcetophenone (B1666503)NaOHEthanol (B145695)Room Temp.2-4 h~85-95
24-ChlorobenzaldehydeAcetophenoneKOHMethanolRoom Temp.3 h92
3BenzaldehydeCyclohexanoneSolid NaOHNone (Grinding)Room Temp.5 min>90
4BenzaldehydeAcetoneNaOH (1.5 equiv)Acetone40°C (Microwave)35 min90
5VanillinAcetophenoneBa(OH)₂Ethanol/Water50°C24 h78

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation in Solution

This protocol describes a standard method for synthesizing chalcones using sodium hydroxide in ethanol.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Acetophenone derivative (10 mmol)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the acetophenone derivative (10 mmol) in ethanol (20-30 mL).[1]

  • Add the aromatic aldehyde (10 mmol) to the solution and stir.

  • Prepare a solution of NaOH (e.g., 1.2 equivalents) in ethanol or water and add it dropwise to the reaction mixture while stirring. The mixture is typically stirred at room temperature.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[6]

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.[5]

  • Acidify the mixture with dilute HCl to precipitate the chalcone (B49325) product.[5][10]

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold water to remove the base, followed by a wash with cold ethanol.[6]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Solvent-Free Grinding Method

This protocol is adapted from a high-yield, environmentally friendly method.[2]

Materials:

  • Aromatic aldehyde (2 equivalents)

  • Cycloalkanone (e.g., cyclohexanone) (1 equivalent)

  • Solid Sodium Hydroxide (NaOH) (20 mol%)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the cycloalkanone, aromatic aldehyde, and solid NaOH.[2]

  • Grind the mixture vigorously with a pestle at room temperature for approximately 5 minutes. A change in consistency or color often indicates reaction progress.[2]

  • After grinding, add cold water to the reaction mixture and stir.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining NaOH.[2]

  • Recrystallize the crude product from a suitable solvent to obtain the pure product.[2]

Visualizations

Reaction Mechanism and Troubleshooting Workflows

The following diagrams illustrate the key mechanistic steps and logical workflows for troubleshooting low yields in the Claisen-Schmidt condensation.

Claisen_Schmidt_Mechanism Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Alkoxide BetaHydroxy β-Hydroxy Ketone Alkoxide->BetaHydroxy Protonation Water1 H₂O Water1->BetaHydroxy Product α,β-Unsaturated Ketone (Chalcone) BetaHydroxy->Product Dehydration (-H₂O) Water2 H₂O Product->Water2

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Troubleshooting_Workflow Start Low Yield in Claisen-Schmidt CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Assess Reaction Conditions CheckReagents->CheckConditions Reagents OK PurifyReagents Purify/distill reagents. Adjust stoichiometry. CheckReagents->PurifyReagents Issue Found CheckSideReactions 3. Analyze for Side Reactions (TLC/NMR) CheckConditions->CheckSideReactions Conditions OK OptimizeBase Use fresh/stronger base. Ensure anhydrous conditions. CheckConditions->OptimizeBase Base Issue OptimizeTemp Adjust temperature (gentle heating or cooling). CheckConditions->OptimizeTemp Temp. Issue ChangeSolvent Change solvent or try solvent-free. CheckConditions->ChangeSolvent Solvent Issue MinimizeSelfCondensation Slowly add ketone to aldehyde/base mixture. CheckSideReactions->MinimizeSelfCondensation Self-Condensation MinimizeCannizzaro Use milder base or lower temperature. CheckSideReactions->MinimizeCannizzaro Cannizzaro Rxn Success Improved Yield CheckSideReactions->Success No Major Side Rxns PurifyReagents->Start OptimizeBase->Start OptimizeTemp->Start ChangeSolvent->Start MinimizeSelfCondensation->Start MinimizeCannizzaro->Start

Caption: Troubleshooting workflow for low yields.

Competing_Pathways Start Reactants: Ketone (Enolizable) Aldehyde (Non-enolizable) Base DesiredProduct Desired Cross-Condensation (Chalcone) Start->DesiredProduct Favored Pathway SelfCondensation Ketone Self-Condensation Start->SelfCondensation Side Reaction Cannizzaro Aldehyde Cannizzaro Reaction Start->Cannizzaro Side Reaction

Caption: Competing reaction pathways in Claisen-Schmidt condensation.

References

Validation & Comparative

A Comparative Analysis of UV Absorbing Efficacy: 2'-Hydroxy-4'-methylacetophenone versus Benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photoprotection, the selection of an appropriate UV absorber is paramount for the formulation of effective and stable products. This guide provides a detailed comparison of the UV absorbing properties and photostability of 2'-Hydroxy-4'-methylacetophenone and the widely used benzophenone (B1666685). This objective analysis, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in the field of drug development and material science.

Quantitative Comparison of UV Absorption Properties

The efficacy of a UV absorber is primarily determined by its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which quantifies the extent of light absorption at that wavelength. A higher molar extinction coefficient indicates a greater ability to absorb photons.

PropertyThis compoundBenzophenone
Maximum Absorption Wavelength (λmax) 325 nm (in Methanol)[1]252 nm (in Ethanol)
Molar Extinction Coefficient (ε) Data not available in searched literature.19,400 L·mol⁻¹·cm⁻¹ (at 252 nm in Ethanol)
UV Absorption Range Broad absorption in the UVA range is expected due to the presence of the phenolic hydroxyl group and acetophenone (B1666503) chromophore.Primarily absorbs in the UVB and short-wave UVA regions, with an absorption range of approximately 290 nm to 350 nm[2].

Note: While a specific molar extinction coefficient for this compound was not found in the reviewed literature, the presence of the hydroxyl and methyl groups on the aromatic ring, in conjugation with the carbonyl group, is expected to influence its absorptivity. Generally, such substitutions can lead to a bathochromic (red) shift in λmax and potentially an increase in the molar extinction coefficient compared to the parent benzophenone structure.

Photostability Comparison

Photostability, the ability of a molecule to resist degradation upon exposure to light, is a critical attribute for a UV absorber. Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.

While a direct comparative photostability study between this compound and benzophenone was not identified, information on the photostability of substituted benzophenones suggests that the substitution pattern significantly influences their stability. For instance, hydroxy- and methoxy-substituted benzophenones, which are structurally related to this compound, are known to be used as UV stabilizers. Their mechanism of action often involves the dissipation of absorbed UV energy through intramolecular hydrogen bonding and subsequent non-radiative decay pathways, which contributes to their photostability.

Benzophenone itself is known to be photochemically reactive and can undergo photoreduction in the presence of hydrogen donors. This reactivity is utilized in various photochemical applications but can be a drawback in formulations where long-term stability is required.

Experimental Protocols

Determination of UV Absorption Properties

The UV-Visible absorption spectra and molar extinction coefficients of the compounds are determined using a UV-Visible spectrophotometer.

Methodology:

  • Solution Preparation: Prepare stock solutions of known concentrations of this compound and benzophenone in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions with known concentrations.

  • Spectrophotometric Analysis:

    • Use a calibrated UV-Visible spectrophotometer.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each diluted solution across the UV range (typically 200-400 nm) to determine the λmax.

    • Record the absorbance of each solution at its respective λmax.

  • Calculation of Molar Extinction Coefficient (ε):

    • Plot a calibration curve of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be calculated from the slope of the calibration curve (slope = ε × path length). The path length (l) is typically the width of the cuvette (usually 1 cm).

Photostability Testing

The photostability of the UV absorbers can be evaluated following the guidelines of the International Council for Harmonisation (ICH) Q1B.

Methodology:

  • Sample Preparation: Prepare solutions of this compound and benzophenone of known concentrations in a photochemically inert solvent.

  • Light Exposure:

    • Expose the solutions to a calibrated light source that provides a combination of UV and visible light, as specified in the ICH Q1B guideline. A xenon lamp or a suitable combination of fluorescent lamps can be used.

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

    • Simultaneously, keep control samples of the same solutions in the dark at the same temperature to serve as a baseline.

  • Analysis:

    • At predefined time intervals, withdraw aliquots from both the light-exposed and dark control samples.

    • Analyze the concentration of the parent compound in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation:

    • Calculate the percentage of degradation of the UV absorber in the light-exposed samples relative to the dark control samples.

    • Determine the photodegradation kinetics and half-life of each compound.

Visualizing Experimental and Logical Frameworks

To facilitate a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for photostability testing and a simplified signaling pathway for the photodegradation of benzophenone.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Evaluation prep_sol Prepare Solutions of this compound & Benzophenone light_exp Expose to UV/Vis Light Source prep_sol->light_exp dark_ctrl Store in Dark (Control) prep_sol->dark_ctrl sampling Sample at Time Intervals light_exp->sampling dark_ctrl->sampling hplc HPLC Analysis sampling->hplc degradation Calculate % Degradation hplc->degradation kinetics Determine Photodegradation Kinetics & Half-life degradation->kinetics

Fig. 1: Experimental workflow for photostability testing.

Fig. 2: Simplified photodegradation pathway of benzophenone.

References

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of 2'-Hydroxy-4'-methylacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2'-Hydroxy-4'-methylacetophenone derivatives, focusing on their acaricidal, anticancer, and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Acaricidal Activity: Potent Toxicity Against Mites

Derivatives of this compound have demonstrated significant acaricidal properties. A study evaluating the toxicity of various derivatives against mite species such as Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae revealed that modifications to the parent structure markedly influence their potency. The following table summarizes the 50% lethal concentration (LC50) values obtained through vapor phase and contact toxicity bioassays.

CompoundModificationVapor Phase LC50 (μg/cm²)Contact Toxicity LC50 (μg/cm²)
This compoundParent Compound1.750.76
2'-MethylacetophenoneRemoval of -OH, shift of -CH31.250.64
3'-Methylacetophenone (B52093)Removal of -OH, shift of -CH31.260.58
4'-MethylacetophenoneRemoval of -OH, shift of -CH31.290.77
2'-Hydroxy-5'-methylacetophenoneShift of -CH31.961.16
Benzyl BenzoateReference10.007.52

Data sourced from a study on the acaricidal activities of this compound and its derivatives.[1]

The data indicates that the position of the methyl group and the presence of the hydroxyl group are critical for acaricidal activity. Notably, 3'-methylacetophenone exhibited the highest potency in the contact toxicity bioassay.

Anticancer Activity: Chalcones as Promising Cytotoxic Agents

Chalcones, synthesized from this compound and its analogs, have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis in cancer cells. A comparative study of chalcones derived from 2-hydroxy-4-methoxyacetophenone (a closely related analog) against various human cancer cell lines provides valuable insights into their structure-activity relationship.

CompoundBenzaldehyde (B42025) Moiety SubstitutionMCF-7 IC50 (µM)HT29 IC50 (µM)A549 IC50 (µM)MDA-MB-231 IC50 (µM)
LY-1Unsubstituted> 20> 20> 20> 20
LY-24-Chloro4.616.837.2510.44
LY-83,4-Dichloro6.277.518.9812.15
LY-104-Trifluoromethyl7.899.009.0015.63
DoxorubicinReference0.580.620.710.85

IC50 values for chalcones derived from 2-hydroxy-4-methoxyacetophenone against human cancer cell lines.[2]

The results highlight that electron-withdrawing groups on the benzaldehyde ring, such as chloro and trifluoromethyl groups, enhance the cytotoxic activity of the chalcone (B49325) derivatives.[2] Specifically, the 4-chloro substituted derivative (LY-2) demonstrated the most potent activity against the MCF-7 breast cancer cell line.[2]

Antimicrobial Activity: A Spectrum of Inhibition

Derivatives of this compound, particularly chalcones and hydrazones, have been investigated for their antimicrobial potential. While comprehensive quantitative data across a series of this compound derivatives is limited, studies on related structures provide a basis for understanding their activity. For instance, chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone have been evaluated for their antibacterial activity.

CompoundBacterial StrainMIC (µg/mL)
Chalcone 2Staphylococcus aureus645
Chalcone 2Escherichia coli812

Minimum Inhibitory Concentration (MIC) values for a chalcone derivative against bacterial strains.[3]

Furthermore, hydrazone derivatives of 2-Hydroxy-4-Methyl-5-Chloro acetophenone (B1666503) have shown activity against a range of bacteria and fungi, though often reported qualitatively through zone of inhibition assays.

Experimental Protocols

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of an acetophenone derivative with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol (B145695)

  • Aqueous Potassium Hydroxide (KOH) solution (e.g., 40%)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve this compound and the substituted benzaldehyde in ethanol in a flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous KOH solution dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for several hours (typically 4-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Anticancer Activity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a desired density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Acaricidal Activity Bioassay (Vapor Phase and Contact Toxicity)

Vapor Phase Toxicity:

  • A small filter paper is treated with a specific concentration of the test compound dissolved in a volatile solvent.

  • The treated filter paper is placed at the bottom of a sealed container (e.g., a petri dish).

  • Mites are introduced into the container on a separate untreated surface to avoid direct contact.

  • The container is sealed, and mortality is observed after a set period (e.g., 24 hours).

  • The LC50 value is determined from the concentration-mortality data.

Contact Toxicity:

  • A filter paper disc is evenly coated with a known concentration of the test compound.

  • Mites are directly introduced onto the treated surface.

  • The mortality rate is recorded after a specific exposure time (e.g., 24 hours).

  • The LC50 value is calculated based on the dose-response relationship.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Acaricidal cluster_0 Structural Modifications cluster_1 Acaricidal Activity Parent This compound Moderate Moderate Potency Parent->Moderate Contact LC50: 0.76 µg/cm² Mod1 Remove -OH Shift -CH3 High High Potency Mod1->High e.g., 3'-Methylacetophenone Contact LC50: 0.58 µg/cm² Mod2 Shift -CH3 Low Low Potency Mod2->Low e.g., 2'-OH-5'-Me-acetophenone Contact LC50: 1.16 µg/cm²

Caption: Structure-activity relationship for acaricidal activity.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives (e.g., Claisen-Schmidt Condensation) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays Acaricidal Acaricidal Assay (Vapor & Contact) Bioassays->Acaricidal Anticancer Anticancer Assay (MTT Assay) Bioassays->Anticancer Antimicrobial Antimicrobial Assay (MIC Determination) Bioassays->Antimicrobial DataAnalysis Data Analysis (LC50, IC50, MIC) Acaricidal->DataAnalysis Anticancer->DataAnalysis Antimicrobial->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

Caption: General experimental workflow for SAR studies.

References

A Comparative Guide to Antioxidant Alternatives for 2'-Hydroxy-4'-methylacetophenone in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of cosmetic science, the demand for effective and well-substantiated antioxidant ingredients is paramount. While 2'-Hydroxy-4'-methylacetophenone, also known as Paeonol (B1678282), is a recognized antioxidant, the exploration of alternatives is crucial for innovation in formulating advanced skincare products. This guide provides an objective comparison of prominent alternatives—Ferulic Acid, Resveratrol, Quercetin, and Curcumin—against Paeonol, supported by experimental data to inform formulation decisions.

Comparative Analysis of Antioxidant Performance

The efficacy of an antioxidant is a critical parameter in its selection for cosmetic formulations. This section presents a comparative summary of the antioxidant activities of Paeonol and its alternatives, primarily focusing on their free radical scavenging capabilities as determined by common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison. Lower IC50 values indicate higher antioxidant potency.

It is important to note that the following data is compiled from various studies, and direct comparison may be limited due to variations in experimental conditions.

Table 1: In Vitro Antioxidant Activity (IC50 Values)

CompoundDPPH Radical Scavenging IC50ABTS Radical Scavenging IC50Reference
Paeonol ~93.44 µM (Metabolite M3)-[1]
Ferulic Acid 9.9 ± 0.7 µg/mL16.7 ± 0.2 µg/mL[2]
Resveratrol ---
Quercetin 9.9 ± 2.5 µg/mL16.1 ± 2.1 µg/mL[2]
Curcumin 32.86 µM-[3]

Physicochemical Properties and Skin Penetration

The effectiveness of a topical antioxidant is not solely dependent on its intrinsic antioxidant activity but also on its ability to penetrate the stratum corneum and reach the target skin layers.

Table 2: Physicochemical Properties and Skin Penetration Profile

CompoundMolecular Weight ( g/mol )LogPSkin Penetration Characteristics
Paeonol 166.171.98[5]Exhibits high permeability but its hydrophobic nature can limit passage through the stratum corneum[6].
Ferulic Acid 194.181.51Demonstrates good skin penetration, which can be enhanced by formulation strategies.
Resveratrol 228.253.1Shows good skin penetration due to its lipophilic nature[7].
Quercetin 302.241.82Has limited skin penetration due to its poor solubility, often requiring advanced delivery systems.
Curcumin 368.382.56Poor skin penetration due to its low solubility and instability, necessitating encapsulation or other delivery technologies.

Cytotoxicity Profile

The safety of cosmetic ingredients is of utmost importance. The following table summarizes the available information on the cytotoxicity of these compounds on skin cells, such as keratinocytes and fibroblasts. Cytotoxicity is often assessed using the MTT assay, which measures cell viability.

Table 3: Cytotoxicity on Skin Cells

CompoundCell TypeCytotoxicity FindingsReference
Paeonol HaCaT (Keratinocytes), RAW264.7 (Macrophages)No significant cytotoxicity observed at concentrations up to 100 µM[1]. Did not induce cytotoxicity in macrophages at various concentrations.[1]
Ferulic Acid -Generally considered safe for topical use with low cytotoxicity.
Resveratrol -Generally well-tolerated in topical applications.
Quercetin FibroblastsCan exhibit cytotoxicity at higher concentrations.
Curcumin -Generally considered safe, though some studies suggest potential for irritation at high concentrations.

Experimental Protocols

For the purpose of reproducibility and standardized evaluation, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • In a 96-well microplate, add a specific volume of the DPPH solution to varying concentrations of the test compound.

  • Include a control well containing the DPPH solution and the solvent without the test compound.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer.

  • Prepare a solution of the peroxyl radical generator, AAPH.

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).

  • In a 96-well black microplate, add the fluorescent probe solution to the wells containing the test compound, standard, or a blank (buffer).

  • Incubate the plate at 37°C for a short period.

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes).

  • Calculate the area under the curve (AUC) for each sample, standard, and blank.

  • The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the AUC of the sample to the AUC of the Trolox standard.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to inhibit intracellular reactive oxygen species (ROS) generation. A fluorescent probe (e.g., DCFH-DA) is taken up by cells and becomes fluorescent upon oxidation by ROS.

Procedure:

  • Seed cells (e.g., human keratinocytes) in a 96-well plate and allow them to adhere and grow to confluence.

  • Load the cells with the DCFH-DA probe.

  • Treat the cells with various concentrations of the test compound.

  • Induce oxidative stress by adding a ROS generator (e.g., AAPH or H₂O₂).

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • The cellular antioxidant activity is determined by the reduction in fluorescence in the presence of the antioxidant compared to the control.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Procedure:

  • Seed skin cells (e.g., HaCaT keratinocytes or human dermal fibroblasts) in a 96-well plate and culture until they reach a desired confluency.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add the MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

In Vitro Skin Penetration Study (Franz Diffusion Cell)

Principle: This assay uses a Franz diffusion cell to measure the permeation of a compound through a skin sample (human or animal) from a donor chamber to a receptor chamber.

Procedure:

  • Mount a section of excised skin (e.g., human abdominal skin or porcine ear skin) onto the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at a constant temperature (typically 32°C).

  • Apply the formulation containing the test compound to the surface of the skin in the donor chamber.

  • At predetermined time intervals, collect samples from the receptor fluid.

  • Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., HPLC).

  • At the end of the experiment, the skin can be sectioned to determine the amount of the compound retained in different skin layers (stratum corneum, epidermis, dermis).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these antioxidants exert their effects is crucial for targeted cosmetic development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Paeonol and its alternatives.

Paeonol_Signaling_Pathway cluster_stress Oxidative Stress cluster_cell Skin Cell cluster_nrf2 Nrf2 Pathway UVB, ROS UVB, ROS MAPK (p38, ERK) MAPK (p38, ERK) UVB, ROS->MAPK (p38, ERK) AP-1 AP-1 MAPK (p38, ERK)->AP-1 MMP-1 Expression MMP-1 Expression AP-1->MMP-1 Expression Upregulates Collagen Degradation Collagen Degradation MMP-1 Expression->Collagen Degradation Skin Aging Skin Aging Collagen Degradation->Skin Aging Paeonol Paeonol Paeonol->MAPK (p38, ERK) Inhibits Keap1 Keap1 Paeonol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocates to Nucleus & Binds to Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes (HO-1, NQO1) Upregulates Expression Cellular Protection Cellular Protection Antioxidant Enzymes (HO-1, NQO1)->Cellular Protection Reduced Skin Aging Reduced Skin Aging Cellular Protection->Reduced Skin Aging

Caption: Paeonol's antioxidant mechanism via MAPK/AP-1 inhibition and Nrf2/ARE pathway activation.

Resveratrol_Signaling_Pathway cluster_stress Oxidative Stress cluster_cell Skin Cell cluster_nrf2 Nrf2 Pathway ROS ROS Cellular Damage Cellular Damage ROS->Cellular Damage Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates Nrf2 Nrf2 SIRT1->Nrf2 Deacetylates & Activates ARE ARE Nrf2->ARE Translocates to Nucleus & Binds to Keap1 Keap1 Keap1->Nrf2 Inhibition Antioxidant Enzymes (SOD, CAT) Antioxidant Enzymes (SOD, CAT) ARE->Antioxidant Enzymes (SOD, CAT) Upregulates Expression ROS Neutralization ROS Neutralization Antioxidant Enzymes (SOD, CAT)->ROS Neutralization ROSNeutralization ROSNeutralization Cellular Protection Cellular Protection ROSNeutralization->Cellular Protection

Caption: Resveratrol's activation of the SIRT1/Nrf2 antioxidant signaling pathway.

Quercetin_Signaling_Pathway cluster_stress Oxidative Stress cluster_cell Skin Cell cluster_nrf2 Nrf2 Pathway ROS ROS Cellular Damage Cellular Damage ROS->Cellular Damage Quercetin Quercetin p62 p62 Quercetin->p62 Upregulates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocates to Nucleus & Binds to p62->Keap1 Sequesters Antioxidant Enzymes (HO-1, GCLC) Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant Enzymes (HO-1, GCLC) Upregulates Expression Enhanced Antioxidant Defense Enhanced Antioxidant Defense Antioxidant Enzymes (HO-1, GCLC)->Enhanced Antioxidant Defense Cellular Protection Cellular Protection Enhanced Antioxidant Defense->Cellular Protection

Caption: Quercetin's antioxidant mechanism involving the p62-Keap1-Nrf2 signaling pathway.

Curcumin_Signaling_Pathway cluster_stress Inflammatory Stimuli & Oxidative Stress cluster_cell Skin Cell cluster_nrf2 Nrf2 Pathway LPS, ROS LPS, ROS IKK IKK LPS, ROS->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Translocates to Nucleus & Activates Inflammation Inflammation Pro-inflammatory Genes->Inflammation Curcumin Curcumin Curcumin->IKK Inhibits Keap1 Keap1 Curcumin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Translocates to Nucleus & Binds to Antioxidant Enzymes (HO-1, SOD) Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant Enzymes (HO-1, SOD) Upregulates Expression Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Enzymes (HO-1, SOD)->Reduced Oxidative Stress

Caption: Curcumin's dual action of inhibiting the NF-κB pathway and activating the Nrf2 pathway.

Experimental_Workflow cluster_screening In Vitro Antioxidant Screening cluster_cell_based Cell-Based Assays cluster_ex_vivo Ex Vivo Skin Model DPPH_Assay DPPH Assay (Radical Scavenging) CAA_Assay Cellular Antioxidant Activity (Intracellular ROS) DPPH_Assay->CAA_Assay Promising Candidates ORAC_Assay ORAC Assay (Peroxyl Radical Scavenging) ORAC_Assay->CAA_Assay Promising Candidates MTT_Assay MTT Assay (Cytotoxicity) CAA_Assay->MTT_Assay Franz_Cell Franz Diffusion Cell (Skin Penetration) MTT_Assay->Franz_Cell Safe & Efficacious Candidates Formulation_Development Formulation_Development Franz_Cell->Formulation_Development Optimal Penetration Profile Compound_Selection Selection of Antioxidant (Paeonol & Alternatives) Compound_Selection->DPPH_Assay Compound_Selection->ORAC_Assay

Caption: General experimental workflow for evaluating antioxidant cosmeceuticals.

Conclusion

References

Comparative Analysis of Acaricidal Activity from Natural Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The increasing prevalence of acaricide resistance and growing environmental concerns have catalyzed the search for effective and sustainable alternatives to synthetic pesticides.[1][2] Natural compounds derived from plants, such as essential oils, terpenoids, and alkaloids, represent a promising frontier in the development of new acaricidal agents. These botanicals often possess complex mixtures of bioactive constituents that can act on multiple target sites, potentially mitigating the development of resistance.[3][4]

This guide provides a comparative analysis of the acaricidal activity of several well-documented natural compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel, eco-friendly acaricides. The information presented herein is compiled from recent scientific literature to facilitate an objective comparison of performance, supported by experimental data and detailed methodologies.

Comparative Acaricidal Activity of Selected Natural Compounds

The efficacy of an acaricide is typically quantified by its LC50 value, which represents the concentration required to cause 50% mortality in a test population after a specific exposure time. The following table summarizes the LC50 values of various natural compounds against the two-spotted spider mite, Tetranychus urticae, a globally significant agricultural pest.[5][6] This allows for a standardized comparison of their toxicological potency.

Natural CompoundChemical ClassTarget MiteBioassay MethodExposure Time (h)LC50 ValueReference
Thymol (B1683141) Monoterpenoid PhenolTetranychus urticaeSlide Dip48490 ppm[7]
Eugenol PhenylpropanoidTetranychus urticaeSlide Dip48580 ppm[7]
Carvone Monoterpenoid KetoneTetranychus urticaeSlide Dip48575 ppm[7]
Eucalyptus Oil Essential OilTetranychus urticaeLeaf Disc Dip720.106% (1060 ppm)[5]
Azadirachtin LimonoidTetranychus urticaeNot SpecifiedNot SpecifiedNot Specified[8][9]
Rotenone IsoflavonoidMites (General)Not SpecifiedNot SpecifiedNot Specified[10][11]

Note: Direct comparison of LC50 values should be made with caution due to variations in experimental protocols, such as the specific bioassay method, mite population susceptibility, and formulation of the test compound. Azadirachtin and Rotenone are listed for their well-known mechanisms but specific, comparable LC50 data against T. urticae was not available in the initial search.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, a detailed understanding of the experimental methodology is crucial. The "Leaf Disc Dip Bioassay" is a common and reliable method for evaluating the efficacy of acaricidal compounds against phytophagous mites like T. urticae.

Protocol: Leaf Disc Dip Bioassay for Tetranychus urticae

  • Preparation of Mite-Infested Leaf Discs:

    • Select host plant leaves (e.g., bean or cucumber) that are free of pesticides and heavily infested with a synchronized population of adult female T. urticae.

    • Using a cork borer, cut discs (approx. 2-3 cm in diameter) from the infested leaves.

    • Place each disc, adaxial side down, on a layer of moistened cotton or agar (B569324) in a Petri dish to maintain turgor.

  • Preparation of Test Solutions:

    • Dissolve the natural compound or essential oil in an appropriate solvent (e.g., ethanol (B145695) or acetone) to create a stock solution.

    • Prepare a series of five to seven serial dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.01% Triton X-100 or Tween 80) to ensure uniform coverage.

    • A control solution should be prepared with the same concentration of solvent and surfactant but without the test compound.

  • Treatment Application:

    • Individually immerse each leaf disc, with the mites, into a corresponding test solution for a standardized period (e.g., 5-10 seconds).

    • After dipping, place the discs on a dry paper towel to remove excess solution and allow them to air-dry completely at room temperature.

  • Incubation and Mortality Assessment:

    • Return the treated leaf discs to their respective Petri dishes.

    • Incubate the Petri dishes under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).

    • Assess mite mortality after a specified period, typically 24, 48, or 72 hours, under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Perform probit analysis or logit regression on the concentration-mortality data to calculate the LC50 value, 95% confidence limits, and other relevant toxicological parameters.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Leaf Disc Dip Bioassay protocol described above.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Mite-Infested Leaf Discs D Dip Leaf Discs in Test & Control Solutions A->D B Prepare Serial Dilutions of Test Compound B->D C Prepare Control Solution C->D E Air Dry Treated Discs D->E F Incubate Under Controlled Conditions E->F G Assess Mite Mortality (e.g., at 48h) F->G H Correct for Control Mortality (Abbott's Formula) G->H I Perform Probit Analysis H->I J Determine LC50 Value I->J

Fig. 1: Standard workflow for a leaf disc dip acaricidal bioassay.

Signaling Pathway: Mode of Action

Many essential oil components, such as thymol and eugenol, exert their neurotoxic effects by targeting the octopaminergic system in arthropods.[12][13][14] Octopamine (B1677172), a key neurotransmitter, neuromodulator, and neurohormone, is the invertebrate counterpart to norepinephrine.[15] By binding to octopamine receptors, these natural compounds can disrupt normal neural signaling, leading to hyperactivity, paralysis, and eventual death.[12][16] This mechanism is a promising target for developing selective acaricides with low vertebrate toxicity.

G cluster_pathway Neurotoxic Mechanism of Monoterpenoids NC Natural Compound (e.g., Thymol, Eugenol) OR Octopamine Receptor NC->OR Binds to / Agonist AC Adenylate Cyclase OR->AC Activates cAMP Increased intracellular [cAMP] AC->cAMP Catalyzes ATP to Ca Increased intracellular [Ca2+] cAMP->Ca Leads to NSD Neural Signal Disruption Ca->NSD Death Mite Paralysis & Death NSD->Death

Fig. 2: Simplified signaling pathway for octopamine receptor agonists.

In contrast, other natural compounds have different modes of action. For instance, Azadirachtin , the primary active ingredient from the neem tree (Azadirachta indica), acts as an insect growth regulator by disrupting the molting process and hormone balance.[9][17][18] Rotenone , derived from the roots of plants in the Fabaceae family, is a potent inhibitor of cellular respiration, specifically targeting Complex I of the mitochondrial electron transport chain.[10][19]

The diversity of these mechanisms underscores the value of natural products as a rich source for new acaricidal leads, offering multiple pathways to combat resistance and control mite populations effectively. Further research into synergistic combinations and novel delivery systems will be pivotal in translating these findings into commercially viable and sustainable pest management solutions.[20][21]

References

A Comparative Guide to Validating the Purity of Synthesized 2'-Hydroxy-4'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 2'-Hydroxy-4'-methylacetophenone. It includes detailed experimental protocols, supporting data for comparison with alternative compounds, and visual workflows to aid in experimental design.

Introduction to this compound and its Purity Validation

This compound (CAS 6921-64-8) is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its purity is critical for the safety and efficacy of the final products. The primary synthesis route for this compound is the Fries rearrangement of m-tolyl acetate (B1210297), which can lead to the formation of positional isomers and other byproducts. Therefore, robust analytical methods are required to accurately determine its purity.

This guide focuses on the most common and effective techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and two common isomers is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compound4'-Hydroxy-2'-methylacetophenone2'-Hydroxy-5'-methylacetophenone
CAS Number 6921-64-8875-59-21450-72-2
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂
Molecular Weight 150.17 g/mol 150.17 g/mol 150.17 g/mol
Physical State Pale yellow liquid[1]Off-white to beige crystalline powder[2]Light yellow crystalline powder[3]
Melting Point 21 °C[4][5]123-130 °C[2]45-48 °C[6]
Boiling Point 244-246 °C[1]313 °C (lit.)Not Found
Density 1.08 g/mL at 25 °C[1]1.059 g/mL at 25 °C[7]Not Found
Commercial Purity ≥95%, ≥96%, 97%, >98% (GC)[1]≥98% (GC), 95%[2][3]>98%, >99% (GC)[1][6]

Analytical Methods for Purity Validation

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main compound from its impurities. A reverse-phase method is typically employed for hydroxyacetophenone isomers.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid for peak shape improvement).

  • Gradient Program:

    • 0-20 min: 30% to 70% Acetonitrile

    • 20-25 min: 70% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Expected Results: The main peak for this compound should be well-resolved from any impurity peaks. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for identifying the desired product and any isomeric impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra.

Reference Spectral Data:

Table 2: ¹H NMR and ¹³C NMR Data for this compound and Isomers

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound 12.28 (s, 1H, OH), 7.56 (d, J=8.0 Hz, 1H), 6.73 (s, 1H), 6.66 (dd, J=8.0, 1.0 Hz, 1H), 2.55 (s, 3H, COCH₃), 2.31 (s, 3H, CH₃)203.8, 162.3, 147.9, 130.5, 120.1, 118.2, 117.4, 26.2, 21.7
4'-Hydroxy-2'-methylacetophenone 7.60 (d, 1H), 6.75 (d, 1H), 6.65 (s, 1H), 5.40 (s, 1H, OH), 2.55 (s, 3H, COCH₃), 2.50 (s, 3H, CH₃)202.9, 161.4, 141.2, 130.8, 120.5, 117.0, 114.5, 29.8, 21.5
2'-Hydroxy-5'-methylacetophenone 12.1 (s, 1H, OH), 7.4 (s, 1H), 7.2 (d, 1H), 6.8 (d, 1H), 2.5 (s, 3H, COCH₃), 2.3 (s, 3H, CH₃)204.0, 160.0, 138.0, 131.0, 129.0, 118.0, 117.5, 26.5, 20.5
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS) or Electrospray Ionization (ESI-MS).

  • Ionization Mode: Electron Ionization (EI) for GC-MS or ESI for direct infusion or LC-MS.

  • Data Acquisition: Acquire a full scan mass spectrum.

Expected Results: For this compound (C₉H₁₀O₂), the expected exact mass for the protonated molecule [M+H]⁺ is approximately 151.0759 and for the sodium adduct [M+Na]⁺ is approximately 173.0578.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A thin film of the liquid sample between salt plates or using an ATR accessory.

  • Data Acquisition: Acquire the IR spectrum typically from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

  • ~3000-3400 cm⁻¹ (broad): O-H stretch of the phenol (B47542).

  • ~1650 cm⁻¹: C=O stretch of the ketone.

  • ~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretches of the aromatic ring.

Comparison with Alternatives

The primary alternatives to this compound are its structural isomers, which may also be present as impurities in the synthesis. A comparison of their key analytical data is crucial for purity validation.

Table 3: Comparative Analytical Data for Purity Assessment

Analytical TechniqueThis compound4'-Hydroxy-2'-methylacetophenone2'-Hydroxy-5'-methylacetophenone
HPLC Retention Time Expected to be distinct from isomers under the proposed conditions.Expected to be distinct from isomers under the proposed conditions.Expected to be distinct from isomers under the proposed conditions.
¹H NMR (Key Signals) Phenolic OH at ~12.3 ppm, distinct aromatic splitting pattern.Phenolic OH at ~5.4 ppm, distinct aromatic splitting pattern.Phenolic OH at ~12.1 ppm, distinct aromatic splitting pattern.
Mass Spectrum (m/z) [M+H]⁺ ≈ 151.0759[M+H]⁺ ≈ 151.0759[M+H]⁺ ≈ 151.0759

Visualizing the Workflow and Relationships

Experimental Workflow for Purity Validation

The following diagram illustrates the general workflow for validating the purity of synthesized this compound.

G cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_results Data Evaluation start Synthesized Product HPLC HPLC Analysis start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) start->NMR MS Mass Spectrometry start->MS IR IR Spectroscopy start->IR Purity Purity (%) Calculation HPLC->Purity Impurities Impurity Identification HPLC->Impurities Structure Structural Confirmation NMR->Structure NMR->Impurities MS->Structure IR->Structure Final Final Purity Report Purity->Final Structure->Final Impurities->Final

Caption: Workflow for the purity validation of this compound.

Relationship of Potential Impurities from Fries Rearrangement

The Fries rearrangement of m-tolyl acetate can yield the desired product along with its positional isomer and the starting phenol as a cleavage byproduct.

G cluster_products Reaction Products Start m-Tolyl Acetate Desired This compound (Desired Product) Start->Desired Fries Rearrangement Isomer 4'-Hydroxy-2'-methylacetophenone (Isomeric Impurity) Start->Isomer Fries Rearrangement Phenol m-Cresol (Cleavage Impurity) Start->Phenol Cleavage

Caption: Potential products from the Fries rearrangement of m-tolyl acetate.

References

A Comparative Spectroscopic Analysis of 2'-Hydroxy-4'-methylacetophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of isomeric compounds is crucial for accurate identification and characterization. This guide provides a detailed comparison of the spectral data for 2'-Hydroxy-4'-methylacetophenone and its key positional isomers, supported by experimental data and methodologies.

This document focuses on the isomers where the hydroxyl (-OH), methyl (-CH₃), and acetyl (-COCH₃) groups are rearranged on the phenyl ring. The key isomers compared alongside this compound are:

  • 4'-Hydroxy-2'-methylacetophenone

  • 4'-Hydroxy-3'-methylacetophenone

The structural variations among these isomers lead to distinct electronic environments for the constituent atoms and functional groups, resulting in unique spectral fingerprints in various spectroscopic techniques.

Comparative Spectral Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the specified isomers.

¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
CompoundAromatic Protons (ppm)Acetyl Protons (-COCH₃) (ppm)Methyl Protons (-CH₃) (ppm)Hydroxyl Proton (-OH) (ppm)Solvent
This compound 6.7-7.6~2.5~2.3~12.5CDCl₃
4'-Hydroxy-2'-methylacetophenone [1][2]6.6-7.6~2.6~2.5Not specifiedCDCl₃
4'-Hydroxy-3'-methylacetophenone [3][4]6.90, 7.74, 7.802.5752.303Not specifiedCDCl₃

Note: Specific peak assignments and coupling constants can be found in the referenced spectra.

¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)Acetyl Carbon (-COCH₃) (ppm)Methyl Carbon (-CH₃) (ppm)Solvent
This compound [5]~204~118-162~26~21CDCl₃
4'-Hydroxy-2'-methylacetophenone Not specifiedNot specifiedNot specifiedNot specifiedNot specified
4'-Hydroxy-3'-methylacetophenone Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Detailed ¹³C NMR data for all isomers is not consistently available in the initial search results. Further analysis of specialized databases would be required for a complete comparison.

IR Spectral Data (Key Absorptions in cm⁻¹)
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound [5]~3000-3400 (broad)~1640-1660~1500-1600~2850-3000
4'-Hydroxy-2'-methylacetophenone [2]~3000-3400 (broad)~1650-1670~1500-1600~2850-3000
4'-Hydroxy-3'-methylacetophenone [6]~3100-3500 (broad)~1660-1680~1500-1600~2850-3000
Mass Spectrometry Data (Key Fragments m/z)
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound [5]150135 ([M-CH₃]⁺), 107, 77
4'-Hydroxy-2'-methylacetophenone [2][7]150135 ([M-CH₃]⁺), 107
4'-Hydroxy-3'-methylacetophenone [8]150135 ([M-CH₃]⁺), 107, 77

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat sample.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Acquisition: The abundance of each ion is plotted against its m/z value to generate the mass spectrum.

Isomeric Relationship and Spectral Workflow

The following diagram illustrates the structural relationship between the isomers and the general workflow for their spectral analysis.

isomers_workflow Structural Isomers and Spectral Analysis Workflow cluster_isomers Positional Isomers of Hydroxy-methylacetophenone cluster_analysis Spectroscopic Analysis cluster_data Data Output 2_hydroxy_4_methyl This compound NMR NMR Spectroscopy (¹H, ¹³C) 2_hydroxy_4_methyl->NMR IR IR Spectroscopy 2_hydroxy_4_methyl->IR MS Mass Spectrometry 2_hydroxy_4_methyl->MS UV_Vis UV-Vis Spectroscopy 2_hydroxy_4_methyl->UV_Vis 4_hydroxy_2_methyl 4'-Hydroxy-2'-methylacetophenone 4_hydroxy_2_methyl->NMR 4_hydroxy_2_methyl->IR 4_hydroxy_2_methyl->MS 4_hydroxy_2_methyl->UV_Vis 4_hydroxy_3_methyl 4'-Hydroxy-3'-methylacetophenone 4_hydroxy_3_methyl->NMR 4_hydroxy_3_methyl->IR 4_hydroxy_3_methyl->MS 4_hydroxy_3_methyl->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative Analysis UV_Vis->Comparative_Analysis Structure_Elucidation->Comparative_Analysis Purity_Assessment Purity Assessment Purity_Assessment->Comparative_Analysis

Caption: Isomeric structures and the workflow of spectral analysis.

This guide provides a foundational comparison of the spectral features of this compound and its isomers. For more in-depth analysis, it is recommended to consult the raw spectral data from the cited sources and other specialized chemical databases.

References

A Comparative Analysis of the Cytotoxic Effects of Chalcones Derived from Different Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a prominent class of flavonoids extensively studied for their wide-ranging pharmacological activities, including potent anticancer properties.[1][2] The substitution pattern on both aromatic rings of the chalcone (B49325) scaffold plays a crucial role in their cytotoxic efficacy. This guide provides a comparative overview of the cytotoxicity of chalcones derived from various hydroxyacetophenones, supported by experimental data, to aid researchers in the field of drug discovery and development.

Quantitative Cytotoxicity Data

The cytotoxic potential of chalcone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of chalcones synthesized from different hydroxyacetophenone precursors. The data highlights how the position and number of hydroxyl groups on the A-ring, derived from the hydroxyacetophenone, influence the anticancer activity.

Parent HydroxyacetophenoneChalcone DerivativeCancer Cell LineIC50 (µM)
2'-Hydroxyacetophenone2'-Hydroxy-4-methoxychalconeMCF-74.19 ± 1.04
ZR-75-19.40 ± 1.74
MDA-MB-2316.12 ± 0.84
2'-Hydroxy-3,4,5-trimethoxychalconeMCF-73.30 ± 0.92
ZR-75-18.75 ± 2.01
MDA-MB-23118.10 ± 1.65
2',4'-Dihydroxyacetophenone (B118725)2',4'-Dihydroxy-3-methoxychalconeWiDr19.57 (µg/mL)
HeLa12.80 (µg/mL)
T47D20.73 (µg/mL)
2',4',4-Trihydroxy-3-methoxychalconeWiDr2.66 (µg/mL)
HeLa8.53 (µg/mL)
T47D24.61 (µg/mL)
2'-Hydroxy-4-methoxyacetophenone(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-oneHT294.61
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMCF-78.98
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-oneA5499.00

Note: IC50 values are presented in µM unless otherwise specified. Data is compiled from multiple sources for comparative purposes.[3][4][5]

From the presented data, it is evident that the hydroxylation pattern significantly impacts cytotoxicity. For instance, chalcones derived from 2',4'-dihydroxyacetophenone demonstrate potent activity, with some derivatives showing high efficacy against colon (WiDr) and cervical (HeLa) cancer cell lines.[5] The presence of a 2'-hydroxyl group is a common feature in many cytotoxic chalcones.[6]

Experimental Protocols

The evaluation of cytotoxicity for the compiled data predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.[7]

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Stock solutions of the chalcone derivatives are prepared, typically in DMSO. Serial dilutions of the chalcones are then made in fresh culture medium to achieve the desired final concentrations. The medium from the seeded cells is replaced with the medium containing the various concentrations of the chalcone derivatives. A control group receiving only the vehicle (e.g., DMSO) is also included.[8]

  • Incubation: The treated plates are incubated for a specified period, commonly 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[7]

  • MTT Addition: Following the incubation period, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7][9]

  • Formazan Solubilization: The culture medium is carefully removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[8][9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.[7]

Signaling Pathways and Mechanisms of Action

Chalcones exert their cytotoxic effects through the modulation of various signaling pathways, often leading to the induction of apoptosis (programmed cell death). While the precise mechanisms can vary depending on the specific chalcone derivative and the cancer cell type, some common pathways are frequently implicated.

One of the key mechanisms involves the induction of apoptosis through both intrinsic and extrinsic pathways. This can be initiated by an increase in reactive oxygen species (ROS) levels within the cancer cells, leading to mitochondrial dysfunction and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[10]

Furthermore, some chalcone derivatives have been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in promoting cell survival, inflammation, and proliferation in cancer cells.[2] By suppressing NF-κB, these chalcones can sensitize cancer cells to apoptotic signals.

Below is a generalized workflow for assessing the cytotoxicity of chalcone derivatives.

G cluster_synthesis Chalcone Synthesis cluster_cytotoxicity Cytotoxicity Evaluation cluster_pathway Mechanism of Action Hydroxyacetophenone Hydroxyacetophenone (e.g., 2'-hydroxy, 2',4'-dihydroxy) Condensation Claisen-Schmidt Condensation Hydroxyacetophenone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Chalcone Chalcone Derivative Condensation->Chalcone Treatment Treatment with Chalcone Derivative Chalcone->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Chalcone_Action Chalcone Action on Cancer Cell Treatment->Chalcone_Action Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis ROS Increased ROS Chalcone_Action->ROS NFkB NF-κB Inhibition Chalcone_Action->NFkB Apoptosis Apoptosis Induction ROS->Apoptosis NFkB->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Experimental workflow and mechanism of action for chalcone cytotoxicity.

References

Benchmarking Pharmaceutical Intermediates: A Comparative Analysis of 2'-Hydroxy-4'-methylacetophenone in a Hypothetical Nabumetone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative benchmark analysis of 2'-Hydroxy-4'-methylacetophenone as a potential pharmaceutical intermediate. Due to a lack of publicly available, direct industrial synthesis routes for a specific commercial drug using this intermediate, this document presents a scientifically plausible, hypothetical synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone (B1676900). The performance of this hypothetical route is benchmarked against established, documented synthesis pathways for Nabumetone.

This comparison focuses on key performance indicators such as overall yield, process complexity, and the nature of the starting materials. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key reactions are provided. Visualizations of the synthetic pathways and experimental workflows are included to facilitate understanding.

Comparative Analysis of Synthetic Routes to Nabumetone

The following table summarizes the key performance metrics of the hypothetical synthesis route starting from this compound and two established industrial routes to Nabumetone.

Performance MetricHypothetical Route (from this compound)Established Route 1 (from 6-methoxy-2-naphthaldehyde)Established Route 2 (from 2-acetyl-5-bromo-6-methoxynaphthalene)
Starting Material This compound6-methoxy-2-naphthaldehyde (B117158)2-acetyl-5-bromo-6-methoxynaphthalene
Key Intermediates 2'-methoxy-4'-methylacetophenone, 4-(2-methoxy-4-methylphenyl)-2-butanone4-(6-methoxy-2-naphthyl)-3-buten-2-one4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one
Overall Yield (Estimated/Reported) Good (estimated)>90%[1]~75%[2][3]
Process Complexity Multi-step, involves Grignard reactionTwo-step (Aldol condensation, hydrogenation)[1]Multi-step, involves bromination and hydrogenation[2][3]
Key Reactions Williamson Ether Synthesis, Grignard Reaction, HydrogenationAldol Condensation, Catalytic HydrogenationCondensation, Catalytic Hydrogenation/Debromination
Potential Advantages Utilizes a potentially readily available starting material.High overall yield, fewer steps.Established and well-documented process.
Potential Disadvantages Hypothetical, requires optimization; Grignard reaction can be sensitive.Starting material can be expensive.[1]Use of bromine, lower overall yield.

Synthetic Pathway Diagrams

The following diagrams illustrate the hypothetical synthesis of Nabumetone from this compound and two established industrial routes.

cluster_0 Hypothetical Route A This compound B 2'-methoxy-4'-methylacetophenone A->B Williamson Ether Synthesis (CH3I, K2CO3) C 4-(2-methoxy-4-methylphenyl)-2-butanol B->C Grignard Reaction (Propylene oxide, Mg) D Nabumetone C->D Oxidation

Caption: Hypothetical synthesis of Nabumetone from this compound.

cluster_1 Established Route 1 E 6-methoxy-2-naphthaldehyde F 4-(6-methoxy-2-naphthyl)-3-buten-2-one E->F Aldol Condensation (Acetone, NaOH) G Nabumetone F->G Catalytic Hydrogenation (H2, Pd/C)

Caption: Established synthesis of Nabumetone from 6-methoxy-2-naphthaldehyde.

cluster_2 Established Route 2 H 2-acetyl-6-methoxynaphthalene I 2-acetyl-5-bromo-6-methoxynaphthalene H->I Bromination J 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one I->J Condensation (Ethyl acetate, NaH) K Nabumetone J->K Catalytic Hydrogenation (H2, Pd/C, Base)

Caption: Established synthesis of Nabumetone from 2-acetyl-5-bromo-6-methoxynaphthalene.

Experimental Protocols

Detailed experimental protocols for the key reactions in the compared synthetic routes are provided below.

Hypothetical Route: Key Reaction Protocols

1. Williamson Ether Synthesis of 2'-methoxy-4'-methylacetophenone

  • Materials: this compound, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Acetone (anhydrous).

  • Procedure:

    • To a solution of this compound in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (1.2 equivalents) dropwise to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the solid potassium carbonate and wash with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield 2'-methoxy-4'-methylacetophenone.

  • Expected Yield: 85-95% (based on typical Williamson ether synthesis yields).

2. Grignard Reaction to form 4-(2-methoxy-4-methylphenyl)-2-butanol

  • Materials: Magnesium (Mg) turnings, 1-bromo-2-methoxy-4-methylbenzene (prepared from 2'-methoxy-4'-methylacetophenone), Propylene (B89431) oxide, Anhydrous diethyl ether or THF.

  • Procedure:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add a solution of 1-bromo-2-methoxy-4-methylbenzene in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.

    • Once the Grignard reagent is formed, cool the reaction mixture to 0°C.

    • Add a solution of propylene oxide in anhydrous diethyl ether dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-(2-methoxy-4-methylphenyl)-2-butanol.

  • Expected Yield: 60-70% (based on typical Grignard reactions with epoxides).

Established Route 1: Key Reaction Protocols

1. Aldol Condensation to form 4-(6-methoxy-2-naphthyl)-3-buten-2-one

  • Materials: 6-methoxy-2-naphthaldehyde, Acetone, 10% Sodium hydroxide (B78521) (NaOH) solution.

  • Procedure:

    • Dissolve 6-methoxy-2-naphthaldehyde in acetone.

    • Add 10% aqueous sodium hydroxide solution as a catalyst.

    • Stir the reaction mixture at a temperature between 10-40°C for 4-6 hours.[1]

    • Concentrate the reaction mixture by distillation.

    • Dilute the concentrated residue with distilled water and neutralize with concentrated hydrochloric acid.

    • Filter the precipitate to obtain the intermediate product.

  • Reported Yield: High, contributing to an overall process yield of over 94%.[1]

2. Catalytic Hydrogenation to form Nabumetone

  • Materials: 4-(6-methoxy-2-naphthyl)-3-buten-2-one, Ethyl acetate, Raney Nickel or Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

  • Procedure:

    • Dissolve the intermediate in ethyl acetate.

    • Add Raney Nickel as the catalyst.

    • Carry out the hydrogenation reaction under a hydrogen atmosphere (0.1-4 MPa) at 20-30°C for 5 hours.[1]

    • Filter the catalyst and recrystallize the product from the filtrate.

  • Reported Yield: High, contributing to an overall process yield of over 94%.[1]

Established Route 2: Key Reaction Protocol

1. Catalytic Hydrogenation and Debromination to form Nabumetone

  • Materials: 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, Isopropanol (B130326), Toluene, 5% Palladium on carbon (Pd/C), Anhydrous sodium acetate, Hydrogen gas.

  • Procedure:

    • In a hydrogenator, combine 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, anhydrous sodium acetate, and 5% palladium on carbon in a mixture of isopropanol and toluene.[3]

    • Purge the hydrogenator with nitrogen and then introduce hydrogen gas at one atmosphere.

    • Maintain the reaction temperature at 60°C until the reaction is complete.[3]

    • After the reaction, filter the catalyst.

    • The crude Nabumetone is obtained by concentrating the filtrate and is then purified by recrystallization from isopropanol.

  • Reported Yield: Approximately 74.8%.[3]

Analytical Methods for Purity and Yield Determination

The purity of intermediates and the final product, Nabumetone, is crucial and is typically assessed using High-Performance Liquid Chromatography (HPLC).

Typical HPLC Method for Nabumetone Assay:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) and water in a ratio of approximately 80:20 (v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 230 nm.

  • Retention Time: The retention time for Nabumetone is typically around 5.5 minutes under these conditions.

  • Quantification: The amount of Nabumetone is determined by comparing the peak area of the sample to that of a standard of known concentration. The method should be validated for linearity, accuracy, precision, and robustness as per ICH guidelines.

Benchmarking Discussion

This comparative analysis highlights the trade-offs between different synthetic strategies for producing Nabumetone.

  • Hypothetical Route: The proposed route starting from this compound offers a potentially cost-effective alternative if the starting material is readily and cheaply available. However, the multi-step nature and the use of a sensitive Grignard reaction present challenges in terms of process optimization and scalability. The overall yield is an estimate and would require experimental validation.

  • Established Route 1: This route is highly efficient with a high reported overall yield and fewer synthetic steps.[1] The main potential drawback is the cost and availability of the starting material, 6-methoxy-2-naphthaldehyde.[1] The process is also described as simple to operate.[1]

  • Established Route 2: This route is well-established but involves the use of bromine, which can be hazardous and environmentally challenging. The overall yield is lower compared to Route 1.[2][3]

Conclusion

While this compound is a versatile intermediate with potential applications in pharmaceutical synthesis, its direct, documented use in the large-scale production of a specific drug like Nabumetone is not readily found in public literature. The hypothetical synthesis presented here provides a framework for evaluating its potential performance. Compared to established industrial routes for Nabumetone, a synthesis starting from this compound would need to demonstrate significant advantages in terms of cost of goods, process safety, and overall efficiency to be considered a viable alternative. The established route starting from 6-methoxy-2-naphthaldehyde appears to be the most efficient in terms of yield and process simplicity.[1] Further research and process development would be necessary to fully benchmark the performance of this compound as a practical intermediate for the synthesis of Nabumetone or other structurally related active pharmaceutical ingredients.

References

Safety Operating Guide

Proper Disposal of 2'-Hydroxy-4'-methylacetophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2'-Hydroxy-4'-methylacetophenone are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

I. Immediate Safety and Handling Protocols

Prior to handling this compound, it is imperative to be familiar with its potential hazards. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed or in contact with skin.[1][2][3] Therefore, all handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[2]

  • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If working outside of a fume hood, a NIOSH-approved respirator with an appropriate filter for organic vapors is necessary.[2]

II. Quantitative Data for Safe Handling and Disposal

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem
Molecular Weight 150.17 g/mol PubChem
Flash Point 110 °C (230 °F) - closed cup[2]
Density 1.08 g/mL at 25 °C[2]
Boiling Point 245 °C[2]
NFPA 704 Diamond Health: 2, Flammability: 1, Instability: 0Safety Data Sheet
Reportable Quantity (RQ) Not ApplicableSafety Data Sheet

Note: The NFPA 704 ratings indicate a moderate health hazard, a slight flammability hazard, and that the substance is normally stable.

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration is often the preferred method for organic compounds of this nature.[4][5][6]

Waste Collection:

  • Container Selection: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical; for instance, a high-density polyethylene (B3416737) (HDPE) or glass container is suitable.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, sealed container also labeled as hazardous waste.[2]

Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed except when adding waste.

Disposal Request:

  • Once the waste container is full (typically around 90% capacity), contact your institution's EHS office to arrange for a hazardous waste pickup.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protection: Before cleaning the spill, don the appropriate PPE as outlined in Section I.

  • Containment & Cleanup:

    • For small spills, use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to absorb the chemical.[4][7][8][9]

    • Use non-sparking tools for collection of the absorbed material.

    • Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Wash the spill area with soap and water, followed by a rinse with a suitable solvent like ethanol (B145695) if necessary. Collect all decontamination materials as hazardous waste.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making and action sequence for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_generation Waste Generated (Unused chemical, contaminated labware) fume_hood->waste_generation Normal Operations spill_event Spill Occurs fume_hood->spill_event Accident collect_waste Collect in Labeled, Sealable Hazardous Waste Container waste_generation->collect_waste absorb_spill Absorb with Inert Material (e.g., Vermiculite, Sand) spill_event->absorb_spill store_waste Store in Designated Secure Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->disposal collect_spill_waste Collect Spill Debris in Hazardous Waste Container absorb_spill->collect_spill_waste collect_spill_waste->store_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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2'-Hydroxy-4'-methylacetophenone
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.